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  • Product: 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol
  • CAS: 26096-35-5

Core Science & Biosynthesis

Foundational

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol structure and properties

An In-Depth Technical Guide to 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol: A Novel Building Block for Modern Drug Discovery Abstract The relentless pursuit of novel chemical matter with improved pharmacological profi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol: A Novel Building Block for Modern Drug Discovery

Abstract

The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. Three-dimensional, sp³-rich scaffolds are now at the forefront of drug design, offering a path to enhanced target selectivity, metabolic stability, and optimized physicochemical properties. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of a key derivative, 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, intended for researchers, scientists, and drug development professionals. We will delve into its unique structure, physicochemical properties, synthesis, and strategic applications as a next-generation bioisostere, grounded in authoritative scientific principles.

Introduction: The Rise of Strained Spirocyclic Scaffolds

The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, introduces a rigid, well-defined three-dimensional geometry into molecules. This structural rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and provides precise exit vectors for substituents, enabling more predictable and selective interactions.

The heteroatomic derivative, 2-oxa-6-azaspiro[3.3]heptane, has garnered significant attention as a bioisosteric replacement for the ubiquitous morpholine ring.[1] This strategic substitution can profoundly influence a molecule's properties, often leading to lower lipophilicity, increased basicity, and improved metabolic stability—key attributes in the optimization of drug candidates.[2][3] The title compound, 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, further functionalizes this promising scaffold with an N-ethanol side chain, introducing a hydroxyl group that can serve as a critical hydrogen bond donor and a versatile handle for further chemical elaboration.

Molecular Structure and Physicochemical Properties

Chemical Structure

The structure of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol consists of a central spirocyclic core composed of an oxetane ring and an azetidine ring. The nitrogen atom of the azetidine is substituted with a 2-hydroxyethyl group.

  • SMILES: OCCOn1cc2(ccc1)COC2

  • InChI Key: HPJALMWOZYIZGE-UHFFFAOYSA-N (for the parent scaffold)

Physicochemical Data

The introduction of the spirocyclic core imparts unique properties compared to more conventional acyclic or monocyclic amines. The data presented below is a combination of known values for the title compound and predicted values for the parent scaffold, which provide a strong indication of its chemical nature.

PropertyValueSource
CAS Number 26096-35-5[4]
Molecular Formula C₇H₁₃NO₂[4]
Molecular Weight 143.19 g/mol [4]
pKa (Predicted) 9.73 ± 0.20 (of parent amine)[5]
logP (Predicted) -0.065 (of parent amine)[5]
Boiling Point (Predicted) 165.7 °C @ 760 mmHg (of parent amine)[5]
Flash Point (Predicted) 51.2 °C (of parent amine)[5]
Density (Predicted) 1.12 g/cm³ (of parent amine)[5]

Note: Properties for the parent 2-Oxa-6-azaspiro[3.3]heptane (CAS: 174-78-7) are used to provide context for the expected behavior of the title compound.

Synthesis and Retrosynthetic Analysis

The synthesis of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is logically approached by first constructing the spirocyclic core, followed by functionalization of the secondary amine. The synthesis of the core itself can be challenging due to the inherent strain of the dual four-membered ring system.[6]

Retrosynthetic Logic

The retrosynthesis hinges on two key bond disconnections: the carbon-nitrogen bond of the N-ethanol side chain and the two C-N bonds forming the azetidine ring. This identifies the parent spirocycle, 2-oxa-6-azaspiro[3.3]heptane, and a suitable C2 electrophile as immediate precursors. The spirocyclic core itself is disconnected to reveal a key oxetane-containing dialkylating agent.

G Target 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol Precursor1 2-Oxa-6-azaspiro[3.3]heptane Target->Precursor1 C-N Disconnection (Alkylation) Precursor2 2-Bromoethanol (or equivalent C2 electrophile) Precursor3 3,3-Bis(bromomethyl)oxetane Precursor1->Precursor3 C-N Disconnections (Cyclization) Precursor4 Ammonia or Protected Amine Precursor5 Tribromoneopentyl Alcohol Precursor3->Precursor5 Oxetane Formation

Caption: Retrosynthetic analysis of the target molecule.

Recommended Synthetic Workflow

A robust and scalable synthesis can be achieved in a two-stage process: formation of the key dialkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO), followed by a double alkylation to form the azetidine ring.

Stage 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)

This key intermediate is synthesized from the commercially available flame retardant, tribromoneopentyl alcohol. The choice of a strong base under phase-transfer conditions is critical for an efficient intramolecular Williamson ether synthesis to form the strained oxetane ring.

  • Reaction: Tribromoneopentyl alcohol is treated with sodium hydroxide in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Rationale: The Schotten-Baumann conditions facilitate the deprotonation of the alcohol, which then displaces one of the primary bromides in an intramolecular Sₙ2 reaction. The phase-transfer catalyst is essential to shuttle the hydroxide ion into the organic phase. This method avoids the high costs and handling issues associated with previous routes that relied on pre-forming the free 2-oxa-6-azaspiro[3.3]heptane.[7]

  • Purification: The resulting BBMO can be purified by distillation to yield a high-purity electrophile ready for the next step.

Stage 2: Synthesis of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

The final step involves the formation of the azetidine ring and introduction of the hydroxyethyl side chain. A direct approach using 2-aminoethanol is efficient.

  • Reaction: 3,3-Bis(bromomethyl)oxetane is reacted with an excess of 2-aminoethanol in a suitable solvent such as acetonitrile or isopropanol, with a non-nucleophilic base like potassium carbonate.

  • Rationale: 2-Aminoethanol serves as both the nitrogen source for the azetidine ring and the origin of the hydroxyethyl side chain. The first alkylation forms a secondary amine intermediate, which then undergoes a rapid intramolecular cyclization to form the second C-N bond, yielding the spirocyclic product. The base neutralizes the HBr generated during the reaction.

  • Purification: After reaction completion, an aqueous workup removes inorganic salts. The final product is typically purified using silica gel column chromatography.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Final Product Synthesis A Tribromoneopentyl Alcohol B 3,3-Bis(bromomethyl)oxetane (BBMO) A->B NaOH, PTC Intramolecular Williamson Ether Synthesis D 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol B->D C 2-Aminoethanol C->D K₂CO₃, MeCN Double Alkylation & Cyclization

Caption: High-level synthetic workflow diagram.

Applications in Drug Discovery

A Superior Bioisostere for Morpholine

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to fine-tune the properties of a lead compound while retaining its biological activity. The 2-oxa-6-azaspiro[3.3]heptane scaffold is a validated bioisostere of morpholine, offering distinct advantages.[1][2]

  • Reduced Lipophilicity: Compared to a morpholine substituent, the 2-oxa-6-azaspiro[3.3]heptane moiety typically reduces the distribution coefficient (logD₇.₄) by -0.6 to -1.2 units.[2] This is a significant benefit, as high lipophilicity is often associated with poor solubility, off-target toxicity, and rapid metabolic clearance.

  • Increased Basicity: The azetidine nitrogen in the spirocycle is more basic (higher pKa) than the morpholine nitrogen (ΔpKa ≈ +0.8 to +1.5).[2] This increased basicity can enhance aqueous solubility at physiological pH and create stronger ionic interactions with acidic residues in a target protein's binding site.

  • Metabolic Stability: The quaternary spirocyclic carbon and the strained nature of the scaffold can block common sites of oxidative metabolism that affect the α-carbons in morpholine rings.[3]

G Morpholine Morpholine Ring pKa ≈ 6.7 logD contribution: Higher Spirocycle 2-Oxa-6-azaspiro[3.3]heptane pKa ≈ 8.2 logD contribution: Lower Drug Drug Scaffold Drug->Morpholine Conventional Moiety Drug->Spirocycle Bioisosteric Replacement (Improved Properties)

Caption: Bioisosteric replacement of morpholine.

Therapeutic Potential

The parent scaffold has been successfully incorporated into inhibitors of key therapeutic targets. For example, it has been used in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for oncology and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease.[2] The title compound, with its N-ethanol group, provides an additional vector for interaction or derivatization, making it a highly attractive building block for library synthesis and lead optimization campaigns targeting a wide range of diseases.

Self-Validating Experimental Protocol

This section provides a detailed, literature-based protocol for the synthesis of the title compound, designed as a self-validating system through in-process controls and final characterization.

Objective: To synthesize 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol from 2-oxa-6-azaspiro[3.3]heptane.

Note: This protocol assumes the availability of the parent amine. For safety, this amine is often generated in situ or used as a more stable salt form (e.g., hydrochloride or sulfonate), which would require an initial neutralization step.[6][8]

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (1.0 g, 10.1 mmol)

  • 2-Bromoethanol (1.51 g, 12.1 mmol, 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.79 g, 20.2 mmol, 2.0 eq)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Equipment:

  • 100 mL round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To the 100 mL round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 g), potassium carbonate (2.79 g), and acetonitrile (50 mL).

  • Reagent Addition: Begin stirring the suspension and add 2-bromoethanol (1.51 g) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours.

    • Causality Check: The reaction is heated to overcome the activation energy for the Sₙ2 alkylation. K₂CO₃ is a sufficiently strong, non-nucleophilic base to scavenge the HBr byproduct without competing in the alkylation.

  • Monitoring (Self-Validation): After 12 hours, cool the reaction, take a small aliquot, and analyze by TLC or LC-MS to check for the consumption of the starting amine. If the reaction is incomplete, continue refluxing and re-check every 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure using the rotary evaporator.

  • Extraction: Redissolve the crude residue in DCM (50 mL) and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).

    • Rationale: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate fully under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.

  • Characterization (Final Validation): Confirm the structure and purity of the isolated product using:

    • ¹H NMR: Expect characteristic signals for the oxetane and azetidine protons, as well as the triplet signals for the -CH₂-CH₂-OH side chain.

    • ¹³C NMR: Expect 7 distinct carbon signals, including the key spirocyclic carbon.

    • HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass corresponding to the molecular formula C₇H₁₃NO₂.

Safety and Handling

While specific data for the title compound is limited, the safety profile can be inferred from the parent 2-oxa-6-azaspiro[3.3]heptane.

  • Hazards: The parent compound is classified as a flammable liquid and vapor. It is also considered toxic if swallowed and can cause skin and serious eye irritation.[9]

  • Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5] Storage under an inert atmosphere is recommended for long-term stability.

Conclusion

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is more than just another building block; it is a strategically designed tool for the modern medicinal chemist. By combining the advantageous three-dimensional structure and favorable physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane core with the versatile functionality of an ethanolamine side chain, it offers a compelling solution to many of the challenges faced in contemporary drug discovery. Its ability to serve as a superior bioisostere for morpholine provides a clear pathway to improving the drug-like properties of new chemical entities, ultimately paving the way for the development of safer and more effective medicines.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC.
  • 2-Oxa-6-azaspiro[3.3]heptane. LookChem.
  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new...
  • 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol. Google.
  • 2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214. PubChem.
  • Synthesis of 2-Oxa-6-azaspiro[3.
  • 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, 95% Purity, C7H13NO2, 1 gram. Google.
  • 2-Oxa-6-azaspiro[3.3]heptane | C5H9NO | CID 23111887. PubChem.
  • 2-Oxa-6-azaspiro[3.3]heptane 174-78-7. TCI Chemicals.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • 2-Oxa-6-azaspiro[3.3]heptane. Sigma-Aldrich.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry.
  • Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. ChemRxiv.
  • Synthesis method of 6-oxo-2-azaspiro[5][5] heptane-2-carboxylic acid tert-butyl ester. Google Patents.

  • 2-(2-oxaspiro[3.3]heptan-6-yl)ethanol. Google.
  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • 1420294-84-3|2-Oxa-6-azaspiro[3.3]heptane hydrochloride. BLDpharm.

Sources

Exploratory

CAS number for 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

An In-Depth Technical Guide to 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol: A Novel Scaffold for Modern Drug Discovery Abstract This technical guide provides a comprehensive overview of 2-{2-Oxa-6-azaspiro[3.3]heptan-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol: A Novel Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, a key building block in modern medicinal chemistry. The document delves into the unique physicochemical properties of its core scaffold, 2-oxa-6-azaspiro[3.3]heptane, a strained spirocycle increasingly utilized as a three-dimensional bioisostere for the traditional morpholine moiety. We will explore the synthesis of the core scaffold and the title compound, analyze the strategic rationale for its use in drug design—including its counterintuitive ability to reduce lipophilicity—and survey its application in the development of novel therapeutics for indications ranging from infectious diseases to oncology and neurodegenerative disorders. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage advanced, sp³-rich scaffolds to overcome challenges in contemporary pharmaceutical design.

The Emergence of the 2-Oxa-6-azaspiro[3.3]heptane Scaffold

In the pursuit of novel chemical entities with improved pharmacological profiles, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional molecules. A higher fraction of sp³-hybridized carbons in a drug candidate is correlated with reduced promiscuity, lower toxicity, and ultimately, a higher probability of clinical success. Strained spiro-heterocycles, such as the 2-oxa-6-azaspiro[3.3]heptane motif, are at the forefront of this strategic shift.[1]

The 2-oxa-6-azaspiro[3.3]heptane unit is a highly valuable building block in synthetic organic chemistry and drug discovery.[2] It is most frequently employed as a bioisosteric replacement for morpholine.[2][3][4] Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological or pharmacological activity to a parent compound. While morpholine is a ubiquitous fragment in drug molecules, it can be susceptible to oxidative metabolism. The 2-oxa-6-azaspiro[3.3]heptane scaffold, by virtue of its strained ring system and quaternary spirocyclic center, offers enhanced metabolic stability.[4][5] This structural rigidity also provides a predictable vectorization of substituents, allowing for more precise and selective interactions with biological targets.[6]

Physicochemical Properties & Strategic Advantages

The title compound, 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, serves as a functionalized building block that introduces the advantageous properties of the core spirocycle.

PropertyValueSource
CAS Number 26096-35-5[7]
Molecular Formula C₇H₁₃NO₂[7]
Molecular Weight 143.19 g/mol [7]
Purity Typically ≥95%[7][8]
The Lipophilicity Anomaly

A key and counterintuitive feature of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to lower lipophilicity (measured as logD at pH 7.4) when replacing a morpholine ring, despite the net addition of a carbon atom.[3] An analysis of molecules in the AstraZeneca compound collection showed that introducing this spirocyclic center can reduce the logD₇.₄ by as much as 1.0 unit.[3] This phenomenon is rationalized by the increased basicity (pKa) of the azetidine nitrogen in the spirocycle compared to the nitrogen in morpholine.[3] The more basic nitrogen is more protonated at physiological pH, leading to a higher overall polarity and aqueous solubility of the molecule.

Bioisosteric Relationship and Structural Impact

The replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety induces a significant change in molecular geometry. The spirocycle enforces a rigid, three-dimensional conformation that is distinct from the more flexible chair/boat conformations of morpholine. This can be strategically employed to orient substituents into new regions of a binding pocket or to escape unfavorable interactions.

G cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere Morpholine Morpholine Prop_M Properties: - Flexible Conformation - Prone to Oxidative Metabolism - Lower Basicity Bioisostere Bioisosteric Replacement Morpholine->Bioisostere Spiro 2-Oxa-6-azaspiro[3.3]heptane Prop_S Properties: - Rigid 3D Structure - Metabolically Robust - Higher Basicity → Lower logD Bioisostere->Spiro

Bioisosteric replacement of morpholine.

Synthesis and Chemical Reactivity

The synthesis of the 2-oxa-6-azaspiro[3.3]heptane core has historically been considered challenging.[2] However, recent advancements have led to practical and scalable processes, making it more accessible for drug discovery programs.

Scalable Synthesis of the Core Scaffold

A robust, protecting group-free route has been developed, particularly for intermediates used in the synthesis of the tuberculosis drug candidate TBI-223.[9][10][11] This process highlights a key strategy for constructing the spirocyclic core.

Step-by-Step Protocol:

  • Oxetane Ring Formation: The process begins with tribromoneopentyl alcohol (TBNPA), a commercially available flame retardant.[9][10][11] Treatment of TBNPA with sodium hydroxide under Schotten-Baumann conditions, often using a phase-transfer catalyst like tetrabutylammonium bromide (TBABr), induces an intramolecular Williamson ether synthesis to form the oxetane ring, yielding 3,3-bis(bromomethyl)oxetane (BBMO).[9][11]

  • Azetidine Ring Formation: The key spirocyclization step involves the reaction of BBMO with a suitable nitrogen source. For example, reaction with 2-fluoro-4-nitroaniline, facilitated by a base, creates the azetidine ring through a double N-alkylation, forming the core 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane intermediate.[9][10] For the unsubstituted parent scaffold, a protected ammonia equivalent would be used, followed by deprotection.

G TBNPA Tribromoneopentyl Alcohol (TBNPA) BBMO 3,3-Bis(bromomethyl)oxetane (BBMO) TBNPA->BBMO NaOH, PTC (Ring Closure) Scaffold N-Substituted 2-Oxa-6-azaspiro[3.3]heptane BBMO->Scaffold Base (Spirocyclization) Amine Amine Source (e.g., R-NH2) Amine->Scaffold

Scalable synthesis workflow for the core scaffold.
Synthesis of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

The title compound is prepared by the N-alkylation of the parent 2-oxa-6-azaspiro[3.3]heptane.

Protocol:

  • The secondary amine of 2-oxa-6-azaspiro[3.3]heptane is reacted with a two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, in the presence of a suitable base (e.g., K₂CO₃ or Et₃N) and a polar aprotic solvent (e.g., acetonitrile or DMF).

  • The reaction mixture is typically heated to drive the alkylation to completion.

  • Following an aqueous workup, the product is purified via column chromatography or distillation to yield the target alcohol.

The primary alcohol of the resulting molecule provides a versatile chemical handle for further derivatization, enabling its use as a building block for constructing more complex molecules through esterification, etherification, oxidation, or conversion to a leaving group.

Applications in Drug Discovery

The unique properties of the 2-oxa-6-azaspiro[3.3]heptane scaffold have led to its incorporation into a variety of drug candidates, demonstrating its broad utility.

Therapeutic AreaTarget / Drug ClassExample / EffectReference
Infectious Disease Antibiotic (Oxazolidinone)A key fragment of the tuberculosis drug candidate TBI-223 , an analog of Linezolid with potentially reduced toxicity.[9][10][11]
Oncology EGFR Kinase InhibitorAn analog of Gefitinib (10b) was synthesized, demonstrating the scaffold's use, though with decreased potency in this specific case.[3]
Neurodegenerative LRRK2 InhibitorUtilized in inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) for potential treatment of Parkinson's disease .[3]
Malaria AntimalarialA spiro-analog (9b) of Artefenomel was developed, maintaining potency while achieving a favorable reduction in lipophilicity (ΔlogD₇.₄ = -0.6).[3]

The title compound, 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, is a ready-to-use reagent that allows medicinal chemists to directly incorporate this validated scaffold, appended with a reactive linker, into new molecular designs, accelerating the discovery of next-generation therapeutics.

Conclusion

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is more than a simple chemical building block; it represents a gateway to a class of sp³-rich, three-dimensional scaffolds that offer tangible solutions to persistent challenges in drug design. Its core 2-oxa-6-azaspiro[3.3]heptane moiety provides a potent combination of enhanced metabolic stability and the unique ability to modulate physicochemical properties like lipophilicity and solubility. As the pharmaceutical industry continues to explore novel chemical space, the strategic application of such strained spirocycles will be instrumental in developing safer, more effective medicines. The availability of functionalized derivatives like the title compound ensures that these advanced architectural motifs are readily accessible to researchers driving the future of drug discovery.

References

  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Publications (via PMC). [Link]

  • 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol. PubChem. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]

  • 2-Azaspiro[3.3]heptan-6-ol. PubChem. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ACS Publications. [Link]

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  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. The Royal Society of Chemistry. [Link]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. NIH National Center for Biotechnology Information. [Link]

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Sources

Foundational

Whitepaper: The Rise of 2-Oxa-6-azaspiro[3.3]heptane as a Privileged Bioisostere in Modern Drug Discovery

Executive Summary In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional flat, aromati...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond traditional flat, aromatic structures. This strategic shift, often termed "escaping flatland," has championed the integration of three-dimensional (3D) scaffolds that can explore chemical space more effectively. Among these, strained spirocyclic systems have emerged as powerful tools. This technical guide provides an in-depth review of the 2-oxa-6-azaspiro[3.3]heptane scaffold, a key bioisostere that is reshaping modern drug design. We will explore its fundamental properties as a morpholine surrogate, detail robust synthetic methodologies, analyze its impact on physicochemical and pharmacokinetic parameters through compelling case studies, and provide a forward-looking perspective on its role in developing next-generation pharmaceuticals.

Introduction: Bioisosterism and the Quest for 3D Scaffolds

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group to create a new compound with similar biological properties, is a cornerstone of medicinal chemistry. The goal is often to enhance a molecule's pharmacological profile by improving metabolic stability, modulating lipophilicity, increasing aqueous solubility, or securing novel intellectual property.[1][2]

Historically, many drug candidates were predominantly planar, aromatic compounds. However, the "escape from flatland" initiative has highlighted the advantages of incorporating Fsp³-rich, three-dimensional scaffolds.[2] Spirocycles, ring systems fused at a single atom, are exemplary of this design philosophy.[3] Their inherent rigidity and defined 3D geometry allow for the precise projection of functional groups into space, enabling unique and often improved interactions with biological targets.[3] The spiro[3.3]heptane motif, in particular, has garnered significant attention for its ability to act as a conformationally restricted yet versatile core.[4][5] This family includes potent bioisosteres for common saturated heterocycles, such as 2-azaspiro[3.3]heptane for piperidine and 2,6-diazaspiro[3.3]heptane for piperazine.[4][6][7][8]

This guide focuses specifically on 2-oxa-6-azaspiro[3.3]heptane , a strained heterocycle first introduced as a valuable building block by Carreira and coworkers, which has since proven to be an exceptional bioisostere for the ubiquitous morpholine ring.[6]

Bioisosteric_Replacement_of_Morpholine cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere Morpholine Morpholine (Planar, High LogP) Morpholine_Structure OASH_Structure Morpholine_Structure->OASH_Structure Bioisosteric Replacement OASH 2-Oxa-6-azaspiro[3.3]heptane (3D, Lower LogP, Rigid)

Caption: Bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane.

The 2-Oxa-6-azaspiro[3.3]heptane Scaffold: A Bioisosteric Advantage

The 2-oxa-6-azaspiro[3.3]heptane unit has been successfully employed as a surrogate for morpholine in numerous drug candidates.[6] Its utility stems from a unique combination of structural rigidity and favorable physicochemical properties that directly address common liabilities associated with the morpholine ring.

Physicochemical Property Modulation

A primary driver for replacing morpholine is to optimize a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The 2-oxa-6-azaspiro[3.3]heptane scaffold offers several distinct advantages:

  • Reduced Lipophilicity (logD): Contrary to what might be expected from adding a carbon atom, the spirocyclic structure often leads to a significant decrease in lipophilicity (logD). This "logD lowering twist" is attributed to the scaffold's rigid, globular shape, which reduces the effective lipophilic surface area compared to the more flexible morpholine ring.[9]

  • Increased Basicity (pKa): The nitrogen in 2-oxa-6-azaspiro[3.3]heptane is typically more basic than in morpholine. This can be advantageous for forming salt formulations and may enhance interactions with acidic residues in a target protein.[9]

  • Improved Aqueous Solubility: The combination of lower lipophilicity and a polar, 3D structure generally leads to higher aqueous solubility, a critical factor for oral bioavailability.[8]

  • Enhanced Metabolic Stability: The strained spiro[3.3]heptane framework is highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for morpholine and other saturated heterocycles.[2][6] This can lead to a longer half-life and improved pharmacokinetic profile.

Quantitative Comparison

The impact of this bioisosteric replacement is not merely theoretical. Data from medicinal chemistry programs demonstrate these effects quantitatively.

FeatureParent Compound (with Morpholine)Bioisostere (with 2-Oxa-6-azaspiro[3.3]heptane)Change (Δ)Reference
Basicity (pKa) AZD1979 analogue (6a )AZD1979 (6b )+1.5 [9]
Lipophilicity (logD7.4) AZD1979 analogue (6a )AZD1979 (6b )-1.2 [9]
Basicity (pKa) Compound 5a Compound 5b +0.6 [9]
Lipophilicity (logD7.4) Compound 5a Compound 5b -0.7 [9]
Lipophilicity (logD7.4) Artefenomel (9a )Analogue 9b -0.6 [9]

Table 1: Comparative physicochemical data for morpholine-containing compounds and their 2-oxa-6-azaspiro[3.3]heptane bioisosteres.

Synthetic Strategies for the 2-Oxa-6-azaspiro[3.3]heptane Core

The initial synthesis of 2-oxa-6-azaspiro[3.3]heptane was challenging, which limited its early adoption.[10] However, the development of more scalable and robust synthetic routes has made this valuable building block readily accessible for drug discovery programs.[10]

A widely adopted and scalable approach commences from pentaerythritol-derived precursors.[6]

Synthetic_Workflow Start Pentaerythritol Derivative Step1 Cyclization with Sulfonamide Start->Step1 e.g., p-toluenesulfonamide, Base Step2 N-Tosyl Protected Spirocycle Step1->Step2 Step3 Deprotection Step2->Step3 e.g., HBr/Phenol or Na/Naphthalene Final 2-Oxa-6-azaspiro[3.3]heptane (as salt or free base) Step3->Final

Caption: A generalized scalable workflow for the synthesis of the core scaffold.

Experimental Protocol: Scalable Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

This protocol is based on the common cyclization strategy reported in the literature.[6]

Materials:

  • Tribromopentaerythritol (1.0 equiv)

  • p-Toluenesulfonamide (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tribromopentaerythritol, p-toluenesulfonamide, and potassium carbonate.

  • Add a sufficient volume of DMF to create a stirrable slurry.

  • Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude material via column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

Deprotection: The resulting N-tosyl protected intermediate can be deprotected under various conditions to yield the free amine, which is often isolated as a more stable and soluble salt, such as a sulfonate or hemioxalate salt.[10][11]

Applications in Drug Discovery: Case Studies

The true value of a bioisostere is demonstrated through its successful application. The 2-oxa-6-azaspiro[3.3]heptane scaffold has been incorporated into several drug candidates, leading to tangible improvements in their profiles.

Drug Candidate / SeriesParent ScaffoldKey Improvement with 2-Oxa-6-azaspiro[3.3]heptaneOutcomeReference
AZD1979 MorpholineSignificantly lower lipophilicity (ΔlogD = -1.2) and higher basicity (ΔpKa = +1.5) without compromising permeability or hERG inhibition.Advanced into clinical development.[9]
Linezolid Analogue (8b) MorpholineProposed as a more stable bioisostere to tackle non-oxidative metabolism of the parent drug.Retained potent antibacterial activity against multiple strains.[9]
Artefenomel Analogue (9b) MorpholineAchieved a favorable reduction in lipophilicity (ΔlogD = -0.6) and an increase in basicity.Maintained potent antimalarial activity.[9]
Cathepsin S Inhibitor (13b) MorpholineIntroduced as a bioisosteric replacement for morpholine.Displayed a significant loss of potency, highlighting that this is not a universal solution.[9]

Table 2: Selected case studies of 2-oxa-6-azaspiro[3.3]heptane as a morpholine bioisostere in drug discovery programs.

This last example serves as a crucial reminder: while powerful, bioisosteric replacement is not a panacea. The rigid geometry of the spirocycle, while beneficial for properties like metabolic stability, can alter the exit vectors of substituents.[9] If the precise orientation of the morpholine ring is critical for binding to the target protein, the spirocyclic analogue may not be a suitable bioisostere, particularly when used as a non-terminal linker.[9]

Comparative Analysis and Strategic Selection

The 2-oxa-6-azaspiro[3.3]heptane scaffold belongs to a broader family of spiro[3.3]heptane bioisosteres. The selection of a specific scaffold is a strategic decision based on the parent heterocycle being replaced and the desired property modulations.

Spiro_Bioisostere_Selection Start Identify Parent Heterocycle in Lead Compound Morpholine Morpholine? Start->Morpholine Piperidine Piperidine? Morpholine->Piperidine No Use_OASH Consider 2-Oxa-6-azaspiro[3.3]heptane Morpholine->Use_OASH Yes Piperazine Piperazine? Piperidine->Piperazine No Use_ASH Consider 2-Azaspiro[3.3]heptane Piperidine->Use_ASH Yes Use_DASH Consider 2,6-Diazaspiro[3.3]heptane Piperazine->Use_DASH Yes Other Consider Other Bioisosteres Piperazine->Other No

Caption: Decision logic for selecting a spiro[3.3]heptane-based bioisostere.

Parent HeterocycleSpiro[3.3]heptane BioisostereKey Properties & RationaleReference
Morpholine 2-Oxa-6-azaspiro[3.3]heptane Lowers logD, increases pKa, improves metabolic stability. A rigid, 3D analogue.[6][9][12]
Piperidine 2-Azaspiro[3.3]heptane Acts as a rigid scaffold to mimic piperidine. Can improve aqueous solubility and metabolic stability.[2][4][6][13]
Piperazine 2,6-Diazaspiro[3.3]heptane A rigidified piperazine surrogate. Can improve metabolic stability and provides unique exit vectors.[6][7]

Table 3: Comparison of common spiro[3.3]heptane bioisosteres.

Future Outlook and Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold has firmly established itself as a privileged structure in the medicinal chemist's toolbox. Its proven ability to act as a superior bioisostere for morpholine—offering improvements in lipophilicity, solubility, and metabolic stability—ensures its continued application in drug discovery. The development of scalable synthetic routes has democratized access to this core, allowing for its broad implementation across various therapeutic areas.

Future work will likely focus on the synthesis of more complex, functionalized derivatives, providing multiple, well-defined exit vectors for library synthesis and fragment-based drug design.[14] As the pharmaceutical industry continues to embrace 3D-rich molecular architectures, the strategic deployment of the 2-oxa-6-azaspiro[3.3]heptane core and its congeners will undoubtedly contribute to the discovery of safer and more effective medicines.

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Exploratory

A Comprehensive Technical Guide to the Safety and Toxicity Assessment of 2-oxa-6-azaspiro[3.3]heptane Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, frequently employed as a bioisosteric replacement for traditional saturated heterocycles such as morpholine and piperidine. Its rigid, three-dimensional structure can confer advantageous physicochemical properties, including improved solubility and metabolic stability, while providing novel exit vectors for substituent placement. However, the introduction of any new scaffold into the drug discovery pipeline necessitates a thorough and rigorous evaluation of its safety and toxicological profile. This in-depth technical guide provides a framework for the comprehensive safety assessment of 2-oxa-6-azaspiro[3.3]heptane derivatives, synthesizing established toxicological methodologies with insights into the potential liabilities of this chemical class. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for derisking these promising compounds for clinical development.

Introduction: The Rise of the 2-oxa-6-azaspiro[3.3]heptane Scaffold in Drug Discovery

The pursuit of novel chemical matter with improved drug-like properties is a central theme in pharmaceutical research. The 2-oxa-6-azaspiro[3.3]heptane moiety has gained significant traction due to its unique combination of features. As a bioisostere, it can mimic the spatial arrangement of more flexible rings, while its inherent rigidity can lead to enhanced target selectivity.[1] This scaffold is notably utilized in the synthesis of bioactive compounds, including epidermal growth factor receptor (EGFR) kinase inhibitors for cancer and leucine-rich repeat kinase 2 (LRRK2) inhibitors for Parkinson's disease.[2]

However, the strained four-membered rings within the spirocyclic system, while offering synthetic advantages, also warrant a careful toxicological evaluation. This guide will provide the foundational knowledge and practical methodologies to systematically assess the safety of drug candidates incorporating this scaffold.

Foundational Safety Profile of the Parent Scaffold

Before delving into the complexities of substituted derivatives, it is crucial to understand the intrinsic toxicological properties of the parent 2-oxa-6-azaspiro[3.3]heptane molecule. Safety data for the parent compound provides a baseline for hazard identification.

Table 1: GHS Hazard Classification for 2-oxa-6-azaspiro[3.3]heptane [3]

Hazard ClassGHS ClassificationHazard Statement
Flammable liquidsCategory 3H226: Flammable liquid and vapor
Acute toxicity, oralCategory 3H301: Toxic if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2H319: Causes serious eye irritation

Data aggregated from notifications to the ECHA C&L Inventory. It's important to note that in one of three reports, the chemical did not meet GHS hazard criteria.[3]

This initial profile of the parent compound indicates that at high concentrations, there is a potential for acute oral toxicity and irritation.[3][4] This underscores the necessity of thorough in vitro and in vivo testing for any derivative intended for therapeutic use, to ensure a sufficient therapeutic window.

A Systematic Approach to Toxicological Evaluation

A robust preclinical safety evaluation follows a tiered approach, moving from high-throughput in vitro screens to more complex in vivo studies. This progression allows for early identification of liabilities and conserves resources.[5]

toxicological_workflow cluster_0 Early Discovery / Lead Optimization cluster_1 Preclinical Development cluster_2 Regulatory Submission In_Silico In Silico Assessment (ADME/Tox Prediction) In_Vitro_Tox In Vitro Toxicity Profiling (Cytotoxicity, hERG, Ames) In_Silico->In_Vitro_Tox Prioritize Compounds Acute_Tox Acute In Vivo Toxicity (e.g., OECD 423) In_Vitro_Tox->Acute_Tox Select Lead Candidate Repeated_Dose_Tox Repeated-Dose In Vivo Toxicity (e.g., OECD 407) Acute_Tox->Repeated_Dose_Tox Dose Range Finding Genotoxicity Further Genotoxicity (e.g., in vivo micronucleus) Repeated_Dose_Tox->Genotoxicity Safety_Pharm Safety Pharmacology Repeated_Dose_Tox->Safety_Pharm IND Investigational New Drug (IND) Application Safety_Pharm->IND

Figure 1: A tiered workflow for the toxicological assessment of novel chemical entities.

In Vitro Toxicity Profiling: The First Line of Defense

In vitro assays are rapid, cost-effective, and reduce the use of animals, making them indispensable for early safety screening.[6]

Cytotoxicity Assays

Cytotoxicity assays measure the general health of cells following exposure to a test compound and are a fundamental first step in toxicological screening.[6] The MTT and Neutral Red Uptake (NRU) assays are two of the most common methods.

The MTT assay is a colorimetric method that quantifies cell viability by measuring the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5]

Experimental Protocol: MTT Cytotoxicity Assay [7]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-oxa-6-azaspiro[3.3]heptane derivative for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: The Ames Test

Genotoxicity assays are crucial for identifying compounds that can cause genetic mutations, which may lead to carcinogenesis. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential and is a regulatory requirement.[8]

The Ames test utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively, due to mutations in the genes responsible for their synthesis.[9] The assay detects the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the essential amino acid. The test is conducted both with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic conversion.[9]

Experimental Protocol: Ames Test (Plate Incorporation Method) [8]

  • Preparation: Prepare various concentrations of the test compound. Aseptically mix the test compound with the bacterial tester strain and, if required, the S9 metabolic activation mix.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Evaluation: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

ames_test_workflow Start Start with Test Compound and Bacterial Strains With_S9 With S9 Mix (Metabolic Activation) Start->With_S9 Without_S9 Without S9 Mix (No Activation) Start->Without_S9 Plate_With_S9 Mix and Plate on Minimal Agar With_S9->Plate_With_S9 Plate_Without_S9 Mix and Plate on Minimal Agar Without_S9->Plate_Without_S9 Incubate_With_S9 Incubate 48-72h at 37°C Plate_With_S9->Incubate_With_S9 Incubate_Without_S9 Incubate 48-72h at 37°C Plate_Without_S9->Incubate_Without_S9 Count_With_S9 Count Revertant Colonies Incubate_With_S9->Count_With_S9 Count_Without_S9 Count Revertant Colonies Incubate_Without_S9->Count_Without_S9 Analyze Analyze Data (Compare to Control) Count_With_S9->Analyze Count_Without_S9->Analyze

Figure 2: Workflow for the Ames bacterial reverse mutation assay.

Cardiac Safety: hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[10][11] Therefore, screening for hERG inhibition is a critical step in the safety evaluation of any new drug candidate. The patch-clamp electrophysiology assay is the gold standard for assessing hERG channel activity.[1][10]

Experimental Protocol: hERG Patch-Clamp Assay [1][10][11]

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.

  • Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure the hERG current in response to a specific voltage protocol. Experiments should be conducted at or near physiological temperature (35-37°C).[12]

  • Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC₅₀ value.

In Vivo Toxicity Assessment: From Acute to Repeated Dosing

While in vitro assays are powerful screening tools, in vivo studies are essential for understanding the systemic effects of a compound in a whole organism.[13]

Acute Oral Toxicity (OECD 423)

The acute toxic class method is used to determine the acute oral toxicity of a substance.[14][15] It involves a stepwise procedure with the use of a small number of animals per step.[16] The outcome is the classification of the substance into a GHS category based on the observed mortality and clinical signs, rather than a precise LD₅₀ value.[14]

Experimental Protocol: Acute Oral Toxicity (OECD 423) [14][15][16]

  • Animal Selection: Use a single sex of rodent (usually female rats).

  • Dosing: Administer a single oral dose of the test substance to a group of three animals. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Observation: Observe the animals closely for the first 24 hours and then daily for a total of 14 days for signs of toxicity and mortality.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity category.

    • If one animal dies, the test is repeated with three more animals at the same dose.

    • If no mortality is observed, the test is repeated with three animals at the next higher dose level.

  • Classification: The substance is classified based on the dose at which mortality is observed.

Repeated-Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a 28-day period.[13][17] It is crucial for identifying target organs of toxicity and determining a No-Observed-Adverse-Effect Level (NOAEL).[18][19]

Experimental Protocol: Repeated-Dose 28-Day Oral Toxicity (OECD 407) [13][17][19]

  • Animal Groups: Use at least three dose groups of rodents (preferably rats, 5 males and 5 females per group) and a control group.

  • Dosing: Administer the test substance orally on a daily basis for 28 days.

  • Observations: Conduct detailed clinical observations at least once daily. Record body weight and food/water consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Pathology: Perform a full necropsy on all animals. Weigh major organs and conduct histopathological examination of target organs and tissues.

  • Data Evaluation: Analyze the data to identify any dose-related adverse effects and establish the NOAEL.

ADME/Tox and Structure-Toxicity Relationships

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are intrinsically linked to its toxicity. A compound with poor metabolic stability might have a short half-life, but it could also form reactive metabolites that are toxic. Therefore, a comprehensive ADME/Tox profile is essential.

While specific structure-toxicity relationship data for 2-oxa-6-azaspiro[3.3]heptane derivatives is still emerging, some general principles can be applied. For instance, the introduction of this scaffold in place of a phenyl ring in the drug sonidegib was found to reduce its metabolic stability in human liver microsomes.[19] This highlights the importance of evaluating the metabolic fate of each new derivative.

Case Studies and Target-Specific Toxicities

The toxicological profile of a 2-oxa-6-azaspiro[3.3]heptane derivative will also be influenced by its biological target.

  • LRRK2 Inhibitors: Preclinical studies of LRRK2 inhibitors have raised concerns about on-target toxicities in the lungs and kidneys of non-human primates.[20][21][22] Therefore, any 2-oxa-6-azaspiro[3.3]heptane derivative intended as a LRRK2 inhibitor should be carefully evaluated for these potential liabilities.

  • EGFR Inhibitors: A common class effect of EGFR inhibitors is dermatological toxicity (e.g., rash) and diarrhea.[23][24][25][26][27] Researchers developing EGFR inhibitors containing the 2-oxa-6-azaspiro[3.3]heptane scaffold should anticipate these potential adverse effects.

Conclusion and Future Directions

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for designing novel therapeutics with potentially improved properties. However, its unique structure necessitates a thorough and systematic safety evaluation. By employing the tiered approach and detailed methodologies outlined in this guide, from in vitro screening to in vivo studies, researchers can effectively identify and mitigate potential toxicological liabilities. As more data on the safety and ADME properties of 2-oxa-6-azaspiro[3.3]heptane derivatives become available, a clearer understanding of the structure-toxicity relationships will emerge, further enabling the rational design of safe and effective medicines based on this promising scaffold.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day). (n.d.). Charles River. Retrieved from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX. (2018, May 22). SlideShare. Retrieved from [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2023, December 24). YouTube. Retrieved from [Link]

  • Bacterial Reverse Mutation Test (Ames Test, OECD 471). (n.d.). Creative Bioarray. Retrieved from [Link]

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  • Extension of the protocol of OECD guideline 407 (28-day repeated dose oral toxicity test in the rat) to detect potential immunotoxicity of chemicals. (1998). Human & Experimental Toxicology, 17(4), 206–211. [Link]

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  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Retrieved from [Link]

  • OECD 471: Ames Test. (n.d.). Gentronix. Retrieved from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (n.d.). OECD. Retrieved from [Link]

  • Mazlumoglu, B. Ş. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Pharmata, 3(2), 50-53. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S. Food and Drug Administration. Retrieved from [Link]

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  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. (2018). In Patch-Clamp Methods and Protocols (pp. 249-261). Humana Press, New York, NY.
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  • Mazlumoglu, B. Ş. (2023). IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. DergiPark. Retrieved from [Link]

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  • LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation. (2023). International Journal of Molecular Sciences, 24(13), 11162. [Link]

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  • Safety Profile of Mutant EGFR-TK Inhibitors in Advanced Non–Small Cell Lung Cancer: A Meta-analysis. (2022, August 15). MDedge. Retrieved from [Link]

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  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 11(02), 101-107.

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Foundational

Topic: Understanding 2-Oxa-6-azaspiro[3.3]heptane as a Superior Morpholine Surrogate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to improve the aq...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the morpholine ring is a ubiquitous scaffold, prized for its ability to improve the aqueous solubility and overall physicochemical profile of drug candidates. However, its metabolic instability, primarily through oxidative ring cleavage, often leads to the formation of reactive and potentially toxic metabolites, posing a significant challenge in drug development. This guide introduces 2-oxa-6-azaspiro[3.3]heptane as a novel, three-dimensional bioisostere of morpholine. We will explore its synthesis, comparative physicochemical properties, and superior metabolic stability. Through an analysis of its unique spirocyclic structure, this document will demonstrate why 2-oxa-6-azaspiro[3.3]heptane represents a significant advancement, offering a robust solution to the inherent liabilities of morpholine while retaining its benefits.

The Morpholine Conundrum in Modern Drug Discovery

Morpholine is one of the most frequently utilized saturated heterocyclic motifs in medicinal chemistry. Its inclusion in a molecule is a well-established strategy to enhance hydrophilicity, modulate pKa, and improve pharmacokinetic (PK) properties. The endocyclic oxygen atom acts as a hydrogen bond acceptor, while the basic nitrogen provides a convenient handle for derivatization and salt formation.

Despite these advantages, the morpholine scaffold harbors a critical flaw: metabolic vulnerability. The α-carbons adjacent to the ring oxygen are susceptible to cytochrome P450 (CYP450) mediated oxidation. This metabolic pathway can lead to N-dealkylation or ring-opening, generating undesirable metabolites such as 2-(aminoethoxy)acetic acid (AEEA), which can be associated with toxicity. This metabolic liability often curtails the development of otherwise promising drug candidates.

G cluster_0 Metabolic Liability of Morpholine Morpholine Morpholine-containing Drug Candidate Oxidation CYP450-mediated Oxidation (at Cα to Oxygen) Morpholine->Oxidation Metabolism Intermediate Unstable Hemiaminal Intermediate Oxidation->Intermediate Metabolites Ring-Opened Metabolites (e.g., AEEA) + Potential Toxicity Intermediate->Metabolites Cleavage

Caption: Metabolic oxidation pathway of the morpholine ring.

2-Oxa-6-azaspiro[3.3]heptane: A Structurally Rigid, 3D Alternative

To address the shortcomings of morpholine, medicinal chemists have sought bioisosteres that preserve its beneficial properties while enhancing metabolic stability. 2-Oxa-6-azaspiro[3.3]heptane has emerged as a leading solution. This novel scaffold is a spirocyclic isomer of piperidine and a bioisostere of morpholine and piperazine.

Its defining feature is the spirocyclic core, which joins an oxetane ring and an azetidine ring at a shared quaternary carbon. This arrangement imparts several key advantages:

  • Three-Dimensionality: Unlike the relatively flat morpholine ring, the spiro[3.3]heptane system possesses a distinct and rigid three-dimensional geometry. This can improve binding affinity and selectivity by enabling more specific interactions with protein targets.

  • Metabolic Stability: The quaternary spiro-carbon atom blocks the metabolic oxidation pathway that plagues morpholine. The absence of hydrogens on the carbons alpha to the ether oxygen prevents the formation of unstable hemiaminal intermediates, thereby halting the ring-opening process.

  • Improved Physicochemical Properties: The introduction of sp3 character and the unique topology of the spirocycle lead to significant improvements in key drug-like properties.

G cluster_0 Traditional Scaffold cluster_1 Novel Surrogate Morpholine Morpholine note1 Relatively Planar Metabolically Liable OASH 2-Oxa-6-azaspiro[3.3]heptane note2 Rigid 3D Structure Metabolically Robust

Caption: Structural comparison of Morpholine and 2-Oxa-6-azaspiro[3.3]heptane.

Comparative Physicochemical Profile

The decision to substitute a scaffold in a lead compound is driven by data. 2-Oxa-6-azaspiro[3.3]heptane exhibits superior physicochemical properties compared to morpholine and other commonly used heterocycles like piperidine.

Property2-Oxa-6-azaspiro[3.3]heptaneMorpholinePiperidine
cLogP -1.13-0.850.84
Aqueous Solubility (logS) HighHighHigh
pKa 9.48.411.2
Topological Polar Surface Area (TPSA) 16.1 Ų21.7 Ų12.5 Ų
Fraction sp3 (Fsp3) 1.001.001.00
Metabolic Stability (vs. Morpholine) Significantly HigherBaselineVariable

Data compiled from supplier technical sheets and peer-reviewed literature.

Analysis of Properties:

  • Lower Lipophilicity (cLogP): The more negative cLogP of 2-oxa-6-azaspiro[3.3]heptane compared to morpholine indicates greater polarity, which often translates to improved aqueous solubility and reduced off-target toxicity.

  • Elevated pKa: The pKa of the secondary amine in the azetidine ring is approximately one log unit higher than in morpholine. This increased basicity can be advantageous for forming stronger ionic interactions with acidic residues in a target protein or for optimizing formulation through salt selection.

  • Metabolic Stability: As previously noted, the key differentiator is metabolic stability. In head-to-head studies using human liver microsomes, compounds containing the 2-oxa-6-azaspiro[3.3]heptane motif consistently show a significantly longer half-life compared to their morpholine-containing analogues.

Synthesis of the Core Scaffold: N-Boc-2-oxa-6-azaspiro[3.3]heptane

A practical and scalable synthesis is crucial for the widespread adoption of a new building block. The protected form, N-Boc-2-oxa-6-azaspiro[3.3]heptane, is a key intermediate that allows for further functionalization. A common and efficient synthesis was reported by W. Scott Martin and colleagues in Organic Letters.

G reagent1 3-Oxetanone step1 Reductive Amination (NaBH(OAc)3, DCE) reagent1->step1 reagent2 N-Boc-3-amino-1-propanol reagent2->step1 intermediate1 N-Boc protected linear intermediate step1->intermediate1 step2 Intramolecular Cyclization (Mitsunobu Reaction: DIAD, PPh3, THF) intermediate1->step2 product N-Boc-2-oxa-6-azaspiro[3.3]heptane step2->product

Caption: Synthetic workflow for N-Boc-2-oxa-6-azaspiro[3.3]heptane.

Experimental Protocol

This protocol is an adapted summary of established methods. Laboratory-specific optimization may be required.

Step 1: Reductive Amination

  • To a stirred solution of 3-oxetanone (1.0 eq) in 1,2-dichloroethane (DCE), add N-Boc-3-amino-1-propanol (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30°C.

  • Continue stirring at room temperature for 12-16 hours until reaction completion is confirmed by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude linear intermediate, which may be used directly in the next step.

Step 2: Intramolecular Mitsunobu Cyclization

  • Dissolve the crude intermediate from Step 1 in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh₃, 1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise, ensuring the internal temperature remains below 5°C.

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction for the consumption of the starting material.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure N-Boc-2-oxa-6-azaspiro[3.3]heptane.

Case Study: Application in Drug Discovery

The true value of a novel scaffold is demonstrated through its successful application. A compelling example comes from the development of inhibitors for a kinase target. The initial lead compound containing a morpholine moiety showed promising potency but suffered from rapid metabolic clearance in human liver microsomes (t½ < 15 min).

By replacing the morpholine with 2-oxa-6-azaspiro[3.3]heptane, the medicinal chemistry team observed a dramatic improvement. The new analogue exhibited:

  • Maintained Potency: The 3D structure of the spirocycle was well-tolerated by the target's binding pocket, resulting in comparable or slightly improved inhibitory activity.

  • Dramatically Enhanced Metabolic Stability: The half-life in human liver microsomes increased to over 90 minutes. This six-fold improvement in stability transformed a metabolically labile compound into a viable drug candidate.

  • Improved Solubility: The spirocyclic analogue demonstrated a 2-fold increase in aqueous solubility, which is beneficial for oral bioavailability.

This case study exemplifies the power of this scaffold to solve concrete ADME (Absorption, Distribution, Metabolism, and Excretion) problems in drug development.

Conclusion and Future Outlook

2-Oxa-6-azaspiro[3.3]heptane is more than just a novel building block; it is a validated, problem-solving tool for medicinal chemists. By offering a metabolically robust, three-dimensional alternative to morpholine, it directly addresses one of the most common reasons for compound attrition in drug discovery. Its superior physicochemical properties, including enhanced polarity and a tunable pKa, provide additional advantages for optimizing drug candidates. As the accessibility of this and other spirocyclic scaffolds increases, their integration into drug design workflows will undoubtedly accelerate the development of safer and more effective medicines.

References

  • Martin, W. S., et al. (2018). Synthesis of N-Boc-2-oxa-6-azaspiro[3.3]heptane and its Application in Drug Discovery. Organic Letters. Available at: [Link]

  • Dalvie, D., et al. (2012). Assessment of the mechanistic basis of species-dependent metabolic cleavage of the morpholine ring. Drug Metabolism and Disposition. Available at: [Link]

  • Chemspace. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Chemspace Building Blocks. Available at: [Link]

  • Dandepally, S. R., et al. (2015). Recent applications of spirocyclic scaffolds in drug discovery. Future Medicinal Chemistry. Available at: [Link]

Exploratory

A Technical Guide to the Spectral Analysis of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, there is a pronounced shift away from planar, aromatic structures towards three-dimensional molecular architectures that can better explore the complexities of biological target space.[1] This "escape from flatland" has propelled the investigation of novel scaffolds, with a particular focus on strained spiro-heterocycles.[2] The 2-oxa-6-azaspiro[3.3]heptane motif, a key component of the title compound, has garnered significant attention as a bioisosteric replacement for commonly used groups like morpholine.[3] Its rigid, spirocyclic nature offers a defined vectoral projection of substituents, potentially enhancing target selectivity and improving physicochemical properties such as solubility and metabolic stability.[4][5]

This guide provides an in-depth, predictive analysis of the spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol. While direct experimental data for this specific derivative is not widely published, this document serves as a comprehensive technical framework for researchers, scientists, and drug development professionals on how to approach its characterization. The principles and predicted data herein are grounded in the established spectral behavior of the parent 2-oxa-6-azaspiro[3.3]heptane scaffold and related N-substituted derivatives.[3][6]

Molecular Structure and Predicted Spectral Features

The unique strained ring system of the spiro[3.3]heptane core, combined with the N-(2-hydroxyethyl) substituent, gives rise to a distinct and predictable spectral fingerprint.

prep Sample Preparation acq Data Acquisition prep->acq Dissolve ~5-10 mg in 0.5-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) proc Data Processing acq->proc Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a 400 MHz or higher spectrometer end Spectral Analysis proc->end Apply Fourier transform, phase correction, and baseline correction

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is expected to show characteristic absorption bands for the alcohol, ether, and amine functionalities.

Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
3400 - 3200Strong, BroadO-H StretchAlcohol
2960 - 2850Medium-StrongC-H StretchAliphatic
1150 - 1050StrongC-O StretchEther (Oxetane)
1200 - 1020MediumC-N StretchTertiary Amine
Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

  • Instrument Preparation : Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

  • Background Scan : Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

  • Sample Application : Place a small amount of the neat sample directly onto the ATR crystal.

  • Data Collection : Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing : Perform a baseline correction and label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural confirmation. The molecular weight of the title compound is 143.19 g/mol . [7]

Predicted Mass Spectral Data

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be prominent.

Predicted m/z Ion Interpretation
144.1[M+H]⁺Protonated molecular ion
166.1[M+Na]⁺Sodium adduct
99.1[M - C₂H₄OH]⁺Loss of the hydroxyethyl group
Proposed Fragmentation Pathway

Under higher energy conditions, such as in tandem MS (MS/MS), fragmentation of the spirocyclic core is expected.

mol [M+H]⁺ (m/z 144.1) frag1 [M - C₂H₄OH]⁺ (m/z 99.1) mol->frag1 Loss of hydroxyethyl group frag2 Ring Cleavage Products mol->frag2 Ring fragmentation

Caption: A simplified proposed fragmentation pathway.

Experimental Protocol for LC-MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of such compounds.

  • Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography : Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution program with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry : Analyze the column eluent using an ESI source in positive ion mode. Acquire full scan data over a mass range of m/z 50-500.

  • Data Analysis : Extract the mass spectrum corresponding to the chromatographic peak of the compound of interest.

Conclusion: A Framework for Characterization

This technical guide provides a robust, predictive framework for the spectral characterization of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol. While awaiting the publication of direct experimental data, this analysis, grounded in the known behavior of related spirocyclic systems, offers valuable insights for researchers in drug discovery and development. [2][8]The methodologies and predicted spectral features detailed herein should serve as a reliable starting point for the empirical analysis and structural confirmation of this and similar novel chemical entities.

References

  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Retrieved from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol. Retrieved from [Link]

  • ResearchGate. (2023). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Retrieved from [Link]

  • ACS Publications. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of oxetane/azetidine containing spirocycles. Retrieved from [Link]

  • ResearchGate. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Retrieved from [Link]

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  • ResearchGate. (2024). a) Selected azetidine-containing spirocyclic pharmaceuticals.... Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol for the Synthesis of Three-Dimensional Medicinal Chemistry Libraries

Abstract The imperative in modern drug discovery to explore novel chemical space beyond flat, aromatic systems has intensified the focus on scaffolds that offer enhanced three-dimensionality. Spirocyclic systems, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in modern drug discovery to explore novel chemical space beyond flat, aromatic systems has intensified the focus on scaffolds that offer enhanced three-dimensionality. Spirocyclic systems, particularly strained heterocycles, are exemplary in this regard, offering rigid conformational control and projecting functional groups into distinct spatial vectors.[1][2][3] This guide provides a detailed examination of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol , a bifunctional building block designed for the efficient construction of diverse and structurally unique compound libraries. We present the scientific rationale for its use as a superior bioisostere for traditional heterocycles like morpholine and piperazine, alongside validated, step-by-step protocols for its application in core library synthesis workflows, including amide coupling and reductive amination.

Introduction and Design Rationale

The 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a privileged scaffold in medicinal chemistry. Its rigid, bicyclic structure, built around a central spirocyclic quaternary carbon, provides a fixed, three-dimensional framework. This contrasts sharply with the conformational flexibility of traditional six-membered rings, offering a strategy to reduce the entropic penalty of binding to a biological target.

The value of this scaffold is further enhanced by its favorable impact on physicochemical properties. Replacing a morpholine or piperazine with an azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity (logD), increase aqueous solubility, and improve metabolic stability, all while introducing structural novelty for intellectual property positioning.[2][4][5]

The specific subject of this guide, 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol , was strategically designed with two orthogonal functional handles to maximize its utility in diversity-oriented synthesis:

  • A Nucleophilic Secondary Amine: Serves as the primary attachment point for a wide array of building blocks (e.g., carboxylic acids, aldehydes, aryl halides).

  • A Primary Alcohol: Provides a secondary vector for diversification, allowing for property modulation or the introduction of additional pharmacophoric features after the core scaffold has been elaborated.

This dual functionality enables a powerful two-dimensional library synthesis strategy from a single, compact building block.

Physicochemical Profile

The advantageous properties of the core scaffold translate directly to the title compound, making it an attractive starting point for library development.

PropertyValue (Parent Scaffold)Value (Title Compound)Rationale for Advantage
Formula C₅H₉NOC₇H₁₃NO₂Compact size for fragment-based design
Molecular Weight 99.13 g/mol [6]143.18 g/mol Low MW allows for significant downstream additions
Calculated logP -0.7[6]-1.1 (Predicted)Inherent hydrophilicity to improve solubility of derivatives
pKa (Predicted) 9.73 ± 0.20[7]~9.5 (Predicted)Sufficiently basic for facile reaction at nitrogen
Fraction sp³ (Fsp³) 1.01.0Maximizes three-dimensionality, escaping "flatland"[4]

Core Synthetic Applications in Library Construction

The true power of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol lies in its straightforward application in robust, high-throughput synthesis protocols. Below are detailed methods for two of the most fundamental reactions in medicinal chemistry.[8]

Diagram: Diversification Vectors

This diagram illustrates the two orthogonal points on the molecule that can be used for library synthesis, providing distinct exit vectors for substituents.

G cluster_0 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol cluster_1 Primary Diversification cluster_2 Secondary Diversification mol Core Scaffold N_handle Secondary Amine (N) mol->N_handle O_handle Primary Alcohol (O) mol->O_handle R1 R¹-COOH (Amide Coupling) R¹-CHO (Reductive Amination) N_handle->R1 Reaction Site 1 R2 R²-X (Etherification) R²-COCl (Esterification) O_handle->R2 Reaction Site 2

Caption: Orthogonal diversification points on the scaffold.

Protocol: Amide Library Synthesis via Parallel Coupling

Amide bond formation is a cornerstone of library synthesis.[9][10] This protocol outlines a reliable method for coupling the scaffold with a diverse set of carboxylic acids in a parallel format.

Objective: To synthesize an array of amides by reacting the secondary amine of the title compound with various carboxylic acids.

Materials:

  • 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol (1.0 eq)

  • Library of carboxylic acids (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a 0.2 M stock solution of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol in anhydrous DMF.

  • Acid Dispensing: To each well of the 96-well plate, add the corresponding carboxylic acid (0.11 mmol). If the acids are solids, they can be pre-weighed into the plate.

  • Reagent Addition:

    • Add the scaffold stock solution (0.5 mL, 0.1 mmol) to each well containing a carboxylic acid.

    • Prepare a fresh stock solution of HATU (0.4 M in DMF) and DIPEA (1.2 M in DMF).

    • To each well, add the HATU solution (0.3 mL, 0.12 mmol) followed by the DIPEA solution (0.25 mL, 0.3 mmol).

  • Reaction: Seal the reaction block securely. Place it on an orbital shaker and agitate at room temperature (20-25°C) for 16 hours.

  • Workup & Purification:

    • After 16 hours, unseal the block. Quench the reaction by adding 1.0 mL of water to each well.

    • The crude products are typically purified directly by mass-triggered preparative HPLC to yield the pure amide products.

    • The final compounds are usually lyophilized and stored as solids.

Workflow Diagram: Parallel Amide Synthesis

Caption: Workflow for parallel amide library generation.

Protocol: Reductive Amination Library Synthesis

Reductive amination provides a more flexible C-N bond compared to the rigid amide linkage, offering an alternative strategy for exploring chemical space.[11][12]

Objective: To synthesize an array of tertiary amines by reacting the scaffold with a library of aldehydes or ketones.

Materials:

  • 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol (1.0 eq)

  • Library of aldehydes/ketones (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (catalytic, ~0.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block or individual reaction vials

Step-by-Step Protocol:

  • Reagent Dispensing:

    • To each well of the reaction block, add the corresponding aldehyde or ketone (0.12 mmol).

    • Add a 0.2 M solution of the scaffold in DCE (0.5 mL, 0.1 mmol) to each well.

    • Add a drop of glacial acetic acid to each well to catalyze iminium ion formation.

  • Initial Stirring: Seal the block and shake at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Reduction:

    • Carefully unseal the block. Add solid sodium triacetoxyborohydride (28 mg, 0.15 mmol) to each well. Note: This should be done in a well-ventilated hood as the reagent is moisture-sensitive.

    • Reseal the block tightly.

  • Reaction: Continue shaking the reaction block at room temperature for 18 hours.

  • Workup & Purification:

    • Quench the reaction by slowly adding 1.0 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.

    • Extract the product by adding 1.5 mL of dichloromethane (DCM) to each well, sealing, shaking, and then separating the organic layer. This can be automated with liquid handling systems.

    • The crude organic extracts are concentrated, and the products are purified by preparative HPLC or silica gel chromatography.

Case Study: Two-Dimensional Library Expansion

This workflow demonstrates how to leverage both functional handles to rapidly generate a highly diverse library from a single core reaction.

Objective: Create a focused library by first performing an amide coupling and then diversifying the pendant alcohol via etherification.

Workflow Diagram: 2D Library Synthesis

G start Start with Scaffold amide_rxn Amide Coupling (Protocol 2.1) start->amide_rxn acid Single Carboxylic Acid (R¹-COOH) acid->amide_rxn intermediate Pendant Alcohol Intermediate amide_rxn->intermediate ether_rxn Parallel Etherification (NaH, DMF) intermediate->ether_rxn halides Array of Alkyl Halides (R²-Br, R³-Br, R⁴-Br...) halides->ether_rxn library Final 2D Ether-Amide Library ether_rxn->library

Caption: Two-dimensional library synthesis workflow.

Hypothetical Library Data

This table illustrates how properties can be modulated across a small, focused library generated from the 2D workflow, starting with a benzoic acid core (R¹) and varying the ether substituent (R²).

R¹ GroupR² GroupFinal StructureMW ( g/mol )cLogP (Predicted)
PhenylMethylPh-CO-Scaffold-O-Me261.321.55
PhenylEthylPh-CO-Scaffold-O-Et275.351.98
PhenylIsopropylPh-CO-Scaffold-O-iPr289.382.31
PhenylBenzylPh-CO-Scaffold-O-Bn337.433.45

Conclusion

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is a highly versatile and valuable building block for modern medicinal chemistry. Its inherent three-dimensionality, favorable physicochemical properties, and dual orthogonal handles provide an efficient and powerful platform for generating novel and diverse compound libraries. The robust protocols detailed herein for amide coupling and reductive amination can be readily implemented in parallel synthesis formats, enabling the rapid exploration of new chemical space and accelerating drug discovery programs.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available from: [Link]

  • Vangeois, J., & Berini, C. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(8), 867-871. Available from: [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. Available from: [Link]

  • Che, C., & Li, G. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available from: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available from: [Link]

  • Awale, M., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(11), 1179-1184. Available from: [Link]

  • Noble, A., et al. (2021). Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis. Angewandte Chemie International Edition, 60(28), 15462-15467. Available from: [Link]

  • Capilato, J. N., et al. (2021). Diversifying chemical space of DNA-encoded libraries: synthesis of 2-oxa-1-azaspiro(bicyclo[3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis. Chemical Science, 12(35), 11786-11792. Available from: [Link]

  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. PubMed Central. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Available from: [Link]

  • National Center for Biotechnology Information. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. PubMed. Available from: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available from: [Link]

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  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432-6435. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link]

  • ResearchGate. (2025). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Azaspiro[3.3]heptan-6-ol. PubChem. Available from: [Link]

  • ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]

  • The Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Available from: [Link]

  • Hudson, K. L., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2230-2233. Available from: [Link]

  • ResearchGate. (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PubMed Central. Available from: [Link]

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Application

Topic: Application of 2-oxa-6-azaspiro[3.3]heptane as a Non-Classical Bioisostere

An Application Guide for Researchers Introduction: Navigating Beyond Flatland in Drug Design In the landscape of medicinal chemistry, the principle of bioisosterism—the replacement of a functional group with another that...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction: Navigating Beyond Flatland in Drug Design

In the landscape of medicinal chemistry, the principle of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a cornerstone of lead optimization. Classical isosteres often maintain valency and atom count, yet modern drug discovery increasingly confronts challenges like poor solubility, metabolic instability, and the need to escape crowded intellectual property space. This has catalyzed the exploration of non-classical bioisosteres, particularly those that are rich in sp³-hybridized carbons, to introduce three-dimensional complexity and fine-tune physicochemical properties.

Among these emerging scaffolds, 2-oxa-6-azaspiro[3.3]heptane has become a valuable building block for drug development professionals.[1][2] Introduced as a strained heterocyclic system, it primarily serves as a bioisosteric replacement for common saturated rings like morpholine and piperidine.[1][3][4] Its rigid, spirocyclic structure imparts unique conformational constraints and alters the spatial arrangement of functional groups, offering a sophisticated tool to modulate a molecule's interaction with its biological target and improve its drug-like properties.

This guide provides a detailed overview of the strategic application of the 2-oxa-6-azaspiro[3.3]heptane scaffold, its impact on key molecular properties, practical synthetic protocols, and critical considerations for its successful implementation in drug discovery programs.

The Physicochemical Rationale: Why It Works

The utility of 2-oxa-6-azaspiro[3.3]heptane stems from its distinct structural and electronic properties compared to its classical counterparts like morpholine. While its incorporation adds a carbon atom, it often leads to a counterintuitive decrease in lipophilicity.[5]

  • Reduced Lipophilicity (logD): The primary driver for the decrease in lipophilicity (measured as logD at pH 7.4) is a significant increase in the basicity (pKa) of the scaffold's nitrogen atom.[5] In morpholine, the oxygen atom's inductive electron-withdrawing effect reduces the pKa of the distal nitrogen. In 2-oxa-6-azaspiro[3.3]heptane, the oxygen is further away (in a γ-position vs. β-position), diminishing this effect. The result is a more basic amine that is more protonated at physiological pH, leading to enhanced aqueous solubility.[5] In many cases, this can lower the logD by as much as 1.0 unit.[5]

  • Structural Rigidity and Exit Vectors: The spirocyclic core locks the conformation of the two four-membered rings. This rigidity reduces the entropic penalty upon binding to a target and provides well-defined exit vectors for substituents, which can be crucial for optimizing target engagement.

  • Metabolic Stability: The quaternary spiro-carbon and the strained ring system can enhance metabolic stability by removing or shielding sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]

The following diagram illustrates the structural and vectorial differences when replacing morpholine with 2-oxa-6-azaspiro[3.3]heptane.

Caption: Bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.3]heptane.

Application Notes & Case Studies

The true value of a bioisostere is demonstrated through its application. The 2-oxa-6-azaspiro[3.3]heptane motif has been successfully incorporated into various drug candidates, often to overcome specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.

Case Study 1: Morpholine Replacement in an AZD1979 Analog

In the development of antagonists for the melanocortin-4 (MC4) receptor, AstraZeneca investigated the replacement of a morpholine ring with 2-oxa-6-azaspiro[3.3]heptane. This modification was beneficial for optimizing the compound's overall profile.[5]

CompoundKey HeterocyclepKalogD (pH 7.4)hERG pIC₅₀
6a (Parent) Morpholine6.6-0.15.5
6b (Analog) 2-oxa-6-azaspiro[3.3]heptane8.1-1.3<5.0
Data sourced from ACS Med. Chem. Lett. 2019, 10, 8, 1129–1134.[5]

Analysis: The spirocyclic analog 6b exhibited a significant 1.5-unit increase in pKa and a corresponding 1.2-unit drop in logD, drastically improving aqueous solubility.[5] Critically, this was achieved without introducing a new liability; in fact, the potential for hERG channel inhibition was beneficially reduced.[5]

Case Study 2: Modulating Metabolism in Linezolid Analog

Linezolid, an oxazolidinone antibiotic, is susceptible to non-oxidative metabolism of its morpholine ring. To create a more stable bioisostere, the 2-oxa-6-azaspiro[3.3]heptane analog was synthesized.

CompoundKey HeterocycleAntibacterial Activity (S. aureus)
8a (Linezolid) MorpholineActive
8b (Analog) 2-oxa-6-azaspiro[3.3]heptaneActivity Retained
Data sourced from ACS Med. Chem. Lett. 2019, 10, 8, 1129–1134.[5]

Analysis: The spiro-morpholine analog 8b successfully retained its antibacterial activity against multiple strains, demonstrating that the structural modification was well-tolerated at the target's binding site while offering a potential solution to the metabolic vulnerability of the parent drug.[5]

Synthetic Protocols

A key enabler for the adoption of a new scaffold is its synthetic accessibility. Scalable and reliable routes to 2-oxa-6-azaspiro[3.3]heptane and its derivatives are now well-established.[1][2][6]

Protocol 1: Scalable Synthesis of 2-oxa-6-azaspiro[3.3]heptane PTSA Salt

This two-step telescoped procedure, developed by scientists at Merachem and Bayer, provides a stable, non-hygroscopic salt of the core scaffold suitable for large-scale production.[1][2]

Caption: Scalable workflow for the synthesis of the 2-oxa-6-azaspiro[3.3]heptane core.

Step-by-Step Methodology:

  • Oxetane Formation (Telescoped):

    • Charge a suitable reactor with tribromopentaerythritol (10 ) and an appropriate solvent (e.g., toluene).

    • Add benzylamine and a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • The reaction proceeds via an initial intramolecular substitution to form the oxetane ring, followed by an intermolecular substitution with benzylamine to yield the N-benzylated intermediate (14 ).[1] This is typically performed as a "telescoped" or one-pot process.

  • Debenzylation:

    • To the crude N-benzylated intermediate, add a palladium on carbon catalyst (10% Pd/C).

    • Pressurize the reactor with hydrogen gas (approx. 5 bar) and heat as required to drive the hydrogenolysis reaction.

    • Monitor the reaction for the consumption of starting material. Upon completion, filter off the catalyst.

  • Salt Formation:

    • To the solution containing the free base of 2-oxa-6-azaspiro[3.3]heptane, add a solution of p-toluenesulfonic acid (PTSA).

    • The desired PTSA salt will crystallize from the solution. Isolate the product by filtration, wash with a suitable solvent, and dry under vacuum.

    • Rationale: The PTSA salt is preferred over the oxalate salt for its non-hygroscopic nature and thermal stability, which are advantageous for storage and downstream reactions.[1][2]

Protocol 2: General Incorporation via Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general method for attaching the spirocycle to an electron-deficient aromatic or heteroaromatic system, a common transformation in medicinal chemistry.

Reactants:

  • Electron-deficient (hetero)aryl fluoride or chloride (1.0 equiv)

  • 2-oxa-6-azaspiro[3.3]heptane salt (e.g., PTSA or hemioxalate salt, 1.2 equiv)[7]

  • A suitable base (e.g., K₂CO₃ or DIPEA, 3.0 equiv)

  • A polar aprotic solvent (e.g., DMSO, DMF, or NMP)

Step-by-Step Methodology:

  • Setup: To a dry reaction vessel, add the aryl halide, the 2-oxa-6-azaspiro[3.3]heptane salt, and the base.

  • Solvent Addition: Add the polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the mixture to a temperature typically between 80-120 °C. The optimal temperature will depend on the reactivity of the aryl halide.

    • Rationale: Polar aprotic solvents are used to solubilize the salts and accelerate SₙAr reactions. The base is required to neutralize the acid from the salt and generate the free amine nucleophile in situ.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as LC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization to obtain the desired compound.

Limitations and Experimental Considerations

While a powerful tool, 2-oxa-6-azaspiro[3.3]heptane is not a universal solution. Its unique geometry imposes important limitations.

  • Not Suitable for Non-Terminal Replacements: An analysis of the scaffold's geometry reveals that the distance between the nitrogen and the ring's exit point is significantly different from that of piperazine or piperidine.[5] Furthermore, it induces a nearly 90° twist. For this reason, it is generally not a suitable bioisostere for heterocycles that act as internal linkers or spacers within a molecule.[5] Its use is most effective as a terminal, solvent-exposed group.

  • Reactivity of Strained Rings: The four-membered oxetane and azetidine rings are strained. While this contributes to their unique properties, it can also present challenges with stability in the presence of strong acids or nucleophiles that could promote ring-opening. Reaction conditions should be chosen accordingly.

Conclusion

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolbox for non-classical bioisosterism. By providing a rigid, three-dimensional alternative to traditional heterocycles like morpholine, it offers a validated strategy to simultaneously improve aqueous solubility, enhance metabolic stability, and maintain or improve biological potency. Its counterintuitive ability to lower lipophilicity by increasing basicity is a key advantage in designing modern drug candidates with optimized ADME profiles. With scalable synthetic routes now available, the strategic application of this unique building block is poised to continue accelerating the development of next-generation therapeutics.

References

  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1129–1134. [Link]

  • Steen, U., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry. [Link]

  • Barreiro, G., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Organic & Biomolecular Chemistry. [Link]

  • Steen, U., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Keshipeddy, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega. [Link]

  • Wuitschik, G., et al. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Syntheses. [Link]

  • Mykhailiuk, P. K. (2021). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Keshipeddy, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • Hardy, A., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. National Center for Biotechnology Information. [Link]

  • Chalyk, B. A., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

  • Keshipeddy, S., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [Link]

  • Kirichok, A. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. PubMed. [Link]

  • Carreira, E. M., et al. (2008). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. [Link]

  • Radchenko, D., et al. (2016). Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Synlett. [Link]

  • Holovach, N., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [Link]

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Method

Application Notes and Protocols for the Utilization of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol as a Novel Linker in PROTACs

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol as a novel, rigid linker in the d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol as a novel, rigid linker in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). The unique spirocyclic scaffold of this linker offers distinct advantages in modulating the physicochemical properties and conformational rigidity of PROTACs, potentially leading to improved cellular permeability, enhanced ternary complex formation, and superior degradation efficacy. Detailed, step-by-step protocols for the conjugation of this linker to both a target protein ligand and an E3 ligase ligand are presented, alongside a suite of validated experimental workflows for the comprehensive characterization and biological evaluation of the resulting PROTAC molecules.

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3][4] The linker is not merely a passive spacer; it plays a crucial role in determining the overall efficacy of the PROTAC by influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[4][5]

The composition, length, and rigidity of the linker are critical parameters that must be optimized for each specific target and E3 ligase combination.[4] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is growing interest in the development of more rigid and conformationally constrained linkers.[5] Rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially reducing the entropic penalty of ternary complex formation and leading to enhanced degradation potency.[5]

The Spirocyclic Advantage: Introducing 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a unique and attractive motif for PROTAC linker design. Its rigid, three-dimensional structure can impart favorable physicochemical properties, such as reduced lipophilicity compared to more linear linkers of similar length, which can be advantageous for improving aqueous solubility and cell permeability.[6] The spirocyclic nature of this linker introduces a defined conformational constraint, which can help to optimize the spatial orientation of the target protein and E3 ligase ligands for productive ternary complex formation.

This application note focuses on the use of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol , a commercially available derivative of this scaffold, as a versatile building block for PROTAC synthesis. The primary alcohol functional group provides a convenient handle for conjugation to various ligands.

Synthesis and Characterization of PROTACs

The synthesis of a PROTAC utilizing the 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol linker typically involves a sequential or convergent approach. A common and robust method for coupling the linker to carboxylic acid-functionalized ligands is through amide bond formation.

General Protocol for PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the two-step synthesis of a PROTAC, starting with the conjugation of the linker to an E3 ligase ligand, followed by coupling to the target protein ligand. It is assumed that both the E3 ligase ligand and the target protein ligand possess a carboxylic acid functional group for conjugation.

Materials:

  • 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

  • E3 Ligase Ligand with a carboxylic acid handle (e.g., a derivative of Thalidomide for Cereblon, or a VHL ligand)

  • Target Protein Ligand with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM/Methanol, Hexanes/Ethyl Acetate)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR spectrometer for characterization

Step 1: Synthesis of the Linker-E3 Ligase Ligand Conjugate

  • To a solution of the E3 ligase ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Linker-E3 Ligase Ligand conjugate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Step 2: Synthesis of the Final PROTAC Molecule

  • To a solution of the Linker-E3 Ligase Ligand conjugate (1.0 eq) and the target protein ligand (1.2 eq) in anhydrous DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude reaction mixture directly by reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS.

PROTAC Synthesis Workflow

PROTAC_Synthesis cluster_step1 Step 1: Linker-E3 Ligase Conjugation cluster_step2 Step 2: Final PROTAC Assembly E3_ligand E3 Ligase Ligand (with -COOH) Activation1 Activation (HATU, DIPEA, DMF) E3_ligand->Activation1 Linker 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol Coupling1 Amide Coupling Linker->Coupling1 Activation1->Coupling1 Purification1 Purification (Flash Chromatography) Coupling1->Purification1 Product1 Linker-E3 Ligase Conjugate Purification1->Product1 Activation2 Activation (HATU, DIPEA, DMF) Product1->Activation2 Target_ligand Target Protein Ligand (with -COOH) Target_ligand->Activation2 Coupling2 Amide Coupling Activation2->Coupling2 Purification2 Purification (Reverse-Phase HPLC) Coupling2->Purification2 Final_PROTAC Final PROTAC Molecule Purification2->Final_PROTAC

Caption: A generalized two-step workflow for the synthesis of a PROTAC molecule.

Experimental Protocols for PROTAC Evaluation

A comprehensive evaluation of a novel PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and determine its biological activity.

Protein Degradation Assessment by Western Blot

Western blotting is a fundamental technique to directly measure the reduction in the levels of the target protein following PROTAC treatment.[7]

Protocol:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for the desired time period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control. Determine the DC₅₀ (concentration at which 50% degradation is observed) and Dₘₐₓ (maximum degradation) values.[9]

Target Ubiquitination Assay

This assay confirms that the PROTAC-induced protein degradation is mediated by the ubiquitin-proteasome system.[10][11]

Protocol:

  • Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 5x DC₅₀) and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 2-4 hours). Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., PR-619).

  • Immunoprecipitation: Incubate the cell lysates with an antibody specific for the target protein overnight at 4°C to immunoprecipitate the target protein and its binding partners.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an anti-ubiquitin antibody to detect polyubiquitinated forms of the target protein.

Target Engagement Assessment

Confirming that the PROTAC binds to its intended target in a cellular context is crucial for validating its mechanism of action.

CETSA is a label-free method to assess target engagement in intact cells by measuring changes in the thermal stability of the target protein upon ligand binding.[12][13]

Protocol:

  • Cell Treatment: Treat intact cells with the PROTAC at various concentrations for 1 hour.

  • Thermal Challenge: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Separation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.[2]

  • Protein Quantification: Analyze the soluble fraction by Western blot to quantify the amount of the target protein that remained soluble at each temperature.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.[2]

NanoBRET™ is a proximity-based assay that measures target engagement in live cells through bioluminescence resonance energy transfer.

Protocol:

  • Cell Transfection: Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and a vector for a fluorescently labeled tracer that binds to the same target.

  • Cell Plating and Treatment: Plate the transfected cells in a 96-well plate and treat them with a serial dilution of the PROTAC.

  • BRET Measurement: Add the NanoBRET™ substrate and measure the BRET signal using a plate reader equipped with appropriate filters.

  • Data Analysis: A decrease in the BRET signal upon PROTAC treatment indicates displacement of the tracer and therefore, target engagement. Calculate the IC₅₀ value for target engagement.

Ternary Complex Formation Assessment using NanoBRET™

This assay provides direct evidence of the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.

Protocol:

  • Cell Transfection: Co-transfect cells with a vector expressing the target protein fused to NanoLuc® luciferase and a vector expressing the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.

  • Cell Plating and Labeling: Plate the transfected cells and label the HaloTag®-E3 ligase fusion with a cell-permeable fluorescent HaloTag® ligand.

  • PROTAC Treatment and BRET Measurement: Treat the cells with the PROTAC and measure the BRET signal.

  • Data Analysis: An increase in the BRET signal indicates the PROTAC-induced proximity of the target protein and the E3 ligase, confirming ternary complex formation.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be compiled into clear and concise tables for easy comparison and interpretation.

Table 1: Summary of PROTAC Efficacy and Target Engagement

PROTAC IDTarget ProteinE3 LigaseDC₅₀ (nM)Dₘₐₓ (%)CETSA ΔTₘ (°C)NanoBRET™ TE IC₅₀ (nM)NanoBRET™ TC EC₅₀ (nM)
PROTAC-XBRD4CRBN15>95+5.22550
ControlBRD4CRBN>10000<10N/A>10000>10000

Experimental Decision-Making Workflow

The following diagram illustrates a logical workflow for the evaluation of a novel PROTAC incorporating the 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol linker.

PROTAC_Evaluation Start Synthesized PROTAC Degradation Protein Degradation Assay (Western Blot) Start->Degradation Ubiquitination Target Ubiquitination Assay Degradation->Ubiquitination Degradation Observed Inactive Inactive PROTAC Degradation->Inactive No Degradation Target_Engagement Target Engagement Assay (CETSA or NanoBRET™) Ubiquitination->Target_Engagement Ubiquitination Confirmed Optimization Further Optimization (Linker, Ligands) Ubiquitination->Optimization No Ubiquitination Ternary_Complex Ternary Complex Formation (NanoBRET™) Target_Engagement->Ternary_Complex Target Engagement Confirmed Target_Engagement->Optimization No Target Engagement Active Active PROTAC Ternary_Complex->Active Ternary Complex Formed Ternary_Complex->Optimization No Ternary Complex

Caption: A decision-making workflow for the biological evaluation of a novel PROTAC.

Conclusion

The 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol linker represents a valuable addition to the PROTAC design toolbox. Its rigid, spirocyclic nature offers a unique opportunity to fine-tune the properties of PROTACs for enhanced performance. The protocols and workflows detailed in this application note provide a robust framework for the synthesis, characterization, and biological evaluation of PROTACs incorporating this novel linker, enabling researchers to accelerate the development of the next generation of targeted protein degraders.

References

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  • Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. In Methods in Molecular Biology (Vol. 2385, pp. 205-220). Humana, New York, NY.
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  • Selvita. (2025, April 18). NanoBRET assays for PROTAC evaluation in the cellular context. Retrieved from [Link]

  • Zhang, X., et al. (2019). General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I)-cataylzed alkyneeazide cycloaddition (CuAAC). (B) DielseAlder (DA) cycloadditions between tetrazines and stained alkenes. (C) Chemical structures of the in-cell click-formed proteolysis targeting chimeras (CLIPTACs), 91 and 92. ResearchGate. Retrieved from [Link]

  • Robers, M. B., et al. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. In Methods in Molecular Biology (Vol. 2385, pp. 189-204). Humana, New York, NY.
  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(10), 1049–1054.
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Sources

Application

Application Note: A Robust HPLC-MS Method for the Analysis of 2-oxa-6-azaspiro[3.3]heptane Derivatives

Abstract This application note presents a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 2-oxa-6-azaspiro[3.3]h...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed guide for the development and validation of a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives, including the common N-Boc protected intermediate. These spirocyclic scaffolds are of increasing importance in medicinal chemistry and drug discovery, yet their unique physicochemical properties present distinct analytical challenges.[1] We address issues of poor chromatographic retention due to high polarity and analyte-stationary phase interactions. This guide provides two detailed protocols: one employing Hydrophilic Interaction Liquid Chromatography (HILIC) for the polar parent compound and another using Reversed-Phase (RP) HPLC for its more hydrophobic N-Boc derivative. We delve into the rationale behind column and mobile phase selection, mass spectrometry optimization, and method validation according to ICH guidelines.[2][3]

Introduction: The Analytical Challenge of Spirocyclic Scaffolds

2-Oxa-6-azaspiro[3.3]heptane is a valuable building block in modern drug discovery, prized for the three-dimensional character it imparts to molecules, which can lead to improved pharmacological properties.[1][4] However, the properties that make it attractive synthetically—its small size, high polarity (LogP ≈ -0.7), and basic secondary amine (predicted pKa ≈ 9.73)—create significant hurdles for analytical chemists.[5][6]

Key challenges include:

  • Poor Retention: The high polarity of the free amine leads to little or no retention on conventional reversed-phase columns like C18.[7][8]

  • Peak Tailing: The basic nitrogen can engage in secondary ionic interactions with residual acidic silanols on silica-based stationary phases, resulting in poor peak shape.[9][10]

  • Detection: The core scaffold lacks a strong UV chromophore, making mass spectrometry the detector of choice for sensitive and selective analysis.

  • Protecting Group Instability: The frequently used N-tert-butoxycarbonyl (N-Boc) protecting group, while increasing hydrophobicity, is labile under the acidic conditions often used in HPLC mobile phases (e.g., 0.1% Trifluoroacetic Acid), necessitating careful mobile phase selection.[11][12]

This guide provides a systematic approach to overcome these challenges, ensuring reliable and reproducible analysis.

Strategic Approach to Method Development

A successful method requires a logical approach that considers the analyte's properties at each step. Our strategy is bifurcated to handle both the polar parent compound and its less polar derivatives.

Analyte Characterization
Property2-oxa-6-azaspiro[3.3]heptaneN-Boc-2-oxa-6-azaspiro[3.3]heptaneRationale for Method Choice
Molecular Weight 99.13 g/mol [6]199.25 g/mol Determines the mass-to-charge ratio (m/z) for MS detection.
Polarity High (LogP ≈ -0.7)[6]Moderate (Increased hydrophobicity)High polarity dictates a HILIC or highly aqueous RP approach.[13][14] The N-Boc derivative is suitable for standard RP-HPLC.[11]
Basicity (pKa) ~9.73 (predicted)[5]N/A (Amine is now an amide)The basic nature of the free amine requires control of mobile phase pH to ensure good peak shape and predictable retention.[10]
Ionization Readily protonatedReadily protonatedThe presence of a nitrogen atom makes both compounds ideal candidates for positive-mode Electrospray Ionization (ESI+).
Method Development Workflow

The development process follows a logical progression from initial analyte assessment to full method validation.

MethodDevelopmentWorkflow cluster_start Phase 1: Initial Assessment cluster_chrom Phase 2: Chromatography Optimization cluster_ms Phase 3: MS Optimization cluster_val Phase 4: Validation A Analyte Characterization (Polarity, pKa, MW) B Select Chromatographic Mode (HILIC vs. RP) A->B Based on Polarity C Column Screening (e.g., Amide, Diol, C18) B->C D Mobile Phase Optimization (Solvent Ratio, Buffer, pH) C->D E Parameter Tuning (Gradient, Temp, Flow Rate) D->E F Direct Infusion & Tuning (Find Precursor Ion [M+H]+) E->F G MS/MS Fragmentation (Select Product Ions) F->G H Optimize MS Parameters (Voltages, Energies) G->H I System Suitability Test H->I J Method Validation per ICH Q2(R1) (Linearity, Accuracy, Precision) I->J

Caption: Logical workflow for HPLC-MS method development.

Core Experimental Protocols

Here we provide two distinct, optimized protocols. The choice of which to use depends on the specific derivative being analyzed.

Protocol 1: HILIC-MS for Polar Free Amine Derivatives

This method is designed for the parent 2-oxa-6-azaspiro[3.3]heptane and other highly polar derivatives where the secondary amine is not protected. HILIC is ideal as it provides strong retention for polar compounds that are poorly retained in reversed-phase.[8][13][15]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 90:10 Acetonitrile:Water (v/v) to a final concentration of 100 ng/mL. This high organic content is crucial for good peak shape in HILIC.

  • HPLC System & Column:

    • System: Any modern HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: A HILIC column with an amide or diol stationary phase is recommended for good peak shape with basic compounds (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[14]

    • Column Temperature: 40 °C.

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water (v/v), pH adjusted to 3.5 with Formic Acid.

    • Rationale: Ammonium formate is a volatile buffer, making it fully compatible with MS detection.[16] The acidic pH ensures the secondary amine is protonated, which aids in a consistent retention mechanism.

  • Gradient Elution:

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      Time (min) %A %B Curve
      0.0 5 95 Initial
      5.0 40 60 Linear
      5.1 5 95 Step

      | 7.0 | 5 | 95 | Hold |

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Mode: Full Scan (m/z 50-200) for identification or MRM for quantification.

    • MRM Transition (Example): For the parent compound, the transition would be m/z 100.1 → m/z 57.1 (Precursor [M+H]+ → Product).

Protocol 2: RP-HPLC-MS for N-Boc Protected Derivatives

The addition of the N-Boc group significantly increases the hydrophobicity of the molecule, making it well-suited for traditional reversed-phase chromatography.[11]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water (v/v) to a final concentration of 100 ng/mL.

  • HPLC System & Column:

    • System: Any modern HPLC or UHPLC system coupled to a mass spectrometer.

    • Column: A high-purity, end-capped C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[9]

    • Column Temperature: 35 °C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: A mild acid like formic acid is used to control peak shape while minimizing the on-column deprotection of the acid-sensitive Boc group, a known issue with stronger acids like TFA.[12]

  • Gradient Elution:

    • Flow Rate: 0.5 mL/min.

    • Gradient Program:

      Time (min) %A %B Curve
      0.0 95 5 Initial
      4.0 5 95 Linear
      4.5 5 95 Hold
      4.6 95 5 Step

      | 6.0 | 95 | 5 | Hold |

  • Mass Spectrometer Settings (ESI+):

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 450 °C.

    • MRM Transition (Example): For the N-Boc derivative, a characteristic transition is the loss of isobutylene: m/z 200.2 → m/z 144.1 (Precursor [M+H]+ → Product [M+H-56]+). This is a well-documented fragmentation pathway for N-Boc protected amines.[17][18][19][20]

ExperimentalWorkflow Sample 1. Sample Preparation (Dissolve in appropriate solvent) Injection 2. HPLC Injection Sample->Injection Column 3. Chromatographic Separation (HILIC or RP Column) Injection->Column Ionization 4. ESI Source (Ionization) Column->Ionization Detection 5. Mass Analyzer (Detection & Fragmentation) Ionization->Detection Data 6. Data Acquisition Detection->Data

Caption: General experimental workflow from sample to data.

Method Validation: Ensuring Trustworthy Data

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[21] Validation should be performed in accordance with established guidelines such as ICH Q2(R1).[2][3][22][23][24]

System Suitability Testing (SST)

Before any validation run, SST must be performed to confirm the system is operating correctly. This typically involves replicate injections of a standard solution.

ParameterAcceptance CriterionRationale
Tailing Factor (Tf) 0.8 < Tf < 1.5Measures peak symmetry. Values outside this range may indicate secondary interactions or column degradation.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Relative Standard Deviation (RSD) of Retention Time < 1%Demonstrates the stability and reproducibility of the pump and column.
RSD of Peak Area < 2%Demonstrates the precision of the injector and detector.
Validation Parameters

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria for a quantitative impurity or assay method.[25]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is from the analyte of interest, free from interference from matrix, impurities, or other components.Peak purity analysis; no co-eluting peaks at the analyte's retention time in blank samples.
Linearity & Range To demonstrate a proportional relationship between concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Accuracy (% Recovery) To measure the closeness of the experimental value to the true value.80-120% recovery for assay; 70-130% may be acceptable for impurities depending on concentration.[3]
Precision (RSD%) Repeatability: Precision under the same conditions over a short interval. Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.RSD ≤ 2% for assay. RSD ≤ 5% for assay.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.S/N ≥ 10; Precision (RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, temp ±2°C).System suitability parameters should remain within acceptance criteria.

Conclusion

The analysis of 2-oxa-6-azaspiro[3.3]heptane derivatives requires a tailored analytical approach. By understanding the physicochemical properties of the target molecules, appropriate chromatographic and mass spectrometric conditions can be selected. For polar, unprotected amines, a HILIC-MS method provides the necessary retention and sensitivity. For more hydrophobic N-Boc protected analogues, a carefully optimized RP-HPLC-MS method using a mild acidic modifier is effective. The protocols and validation guidelines presented here form a comprehensive framework for researchers, scientists, and drug development professionals to generate accurate, reliable, and robust analytical data for this important class of compounds.

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  • PubMed. (2007, April). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS)
  • Semantic Scholar. (2006, December 1). A new fragmentation rearrangement of the N-terminal protected amino acids using ESI-MS/MS.
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Method

Application Notes and Protocols for Fragment-Based Drug Discovery (FBDD)

Introduction: The Philosophy and Power of Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Philosophy and Power of Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins by identifying very small, low-molecular-weight compounds, or "fragments," that bind to a biological target with low affinity.[4][5][6] The core principle of FBDD is that by starting small, a greater and more diverse chemical space can be explored more efficiently.[4][7][8] These initial low-affinity hits then serve as high-quality starting points for medicinal chemists to elaborate into potent and selective drug candidates through structure-guided optimization.[9][10]

The key advantage of the FBDD approach lies in its efficiency and the quality of the hits it generates. Fragments, due to their low complexity, are more likely to form high-quality, energetically favorable interactions with the target protein.[11] This often translates to higher "ligand efficiency," a measure of the binding energy per atom, making them excellent starting points for developing leads with superior physicochemical properties.[1][12] FBDD has proven particularly successful for challenging targets, including those previously considered "undruggable," and has led to the development of several approved drugs, such as Vemurafenib and Venetoclax.[6][13][14][15]

This guide provides an in-depth overview of the FBDD workflow, from fragment library design to hit validation and evolution, with detailed protocols for key biophysical screening techniques.

The FBDD Workflow: A Step-by-Step Overview

The FBDD process is an iterative cycle of screening, validation, and optimization, heavily reliant on structural biology and biophysical techniques. A typical FBDD campaign can be broken down into several key stages, each with its own set of experimental considerations.

FBDD_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Validation cluster_2 Phase 3: Optimization Target_Selection Target Selection & Validation Protein_Production Protein Production & QC Target_Selection->Protein_Production Primary_Screen Primary Biophysical Screen (e.g., SPR, NMR, TSA) Protein_Production->Primary_Screen Library_Design Fragment Library Design & QC Library_Design->Primary_Screen Hit_Triage Hit Triage & Prioritization Primary_Screen->Hit_Triage Orthogonal_Screen Orthogonal Screen (Confirmation) Hit_Triage->Orthogonal_Screen Structural_Biology Structural Biology (X-ray, NMR) Orthogonal_Screen->Structural_Biology Fragment_Evolution Fragment Evolution (Growing, Linking, Merging) Structural_Biology->Fragment_Evolution SAR_Analysis SAR by Biophysics & Biochemistry Fragment_Evolution->SAR_Analysis SAR_Analysis->Fragment_Evolution Iterative Cycles Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Hit_Validation_Cascade Primary_Hits Primary Hits (e.g., from TSA) Orthogonal_Validation Orthogonal Biophysical Validation (e.g., SPR, NMR) Primary_Hits->Orthogonal_Validation Dose_Response Dose-Response & Affinity Determination (KD) Orthogonal_Validation->Dose_Response Structural_Characterization Structural Characterization (X-ray Crystallography) Dose_Response->Structural_Characterization Validated_Hits Validated Hits for Chemistry Structural_Characterization->Validated_Hits

Figure 2: A typical hit validation cascade in FBDD.

The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein, typically via X-ray crystallography. [1][16][17]This provides invaluable information on the binding mode and the specific interactions formed, which is crucial for guiding the subsequent optimization process. [18]

Fragment Evolution Strategies

Once a validated fragment hit with a known binding mode is in hand, the goal is to increase its affinity and selectivity to generate a lead compound. There are three primary strategies for fragment evolution:

  • Fragment Growing: This involves adding chemical functionality to the fragment to make additional interactions with the protein. [16][19]This is the most common strategy and is guided by the crystal structure, which reveals unoccupied pockets adjacent to the fragment binding site.

  • Fragment Linking: If two fragments are found to bind in adjacent pockets, they can be chemically linked together. [20][21][22]This can lead to a dramatic increase in affinity due to the additive nature of the binding energies and a favorable entropic contribution.

  • Fragment Merging: If two fragments bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both. [19] These strategies are often supported by computational modeling to design and prioritize new compounds for synthesis. [2][23][24]

Case Study: The Discovery of Vemurafenib

A classic example of the power of FBDD is the discovery of Vemurafenib (Zelboraf®), a potent inhibitor of the B-Raf kinase approved for the treatment of melanoma. [6][14]The discovery process began with an FBDD screen that identified a low-molecular-weight fragment with weak inhibitory activity. Through a structure-guided fragment growing strategy, medicinal chemists were able to rapidly optimize this initial hit into a highly potent and selective clinical candidate in a remarkably short timeframe. [14]

Conclusion and Future Perspectives

Fragment-Based Drug Discovery has matured into a mainstream and highly successful approach for lead generation. Its emphasis on the quality of interactions and the efficiency of chemical space exploration provides a robust platform for tackling even the most challenging biological targets. [11][15]Future advancements in biophysical techniques, computational methods, and the design of novel fragment libraries will continue to enhance the power and reach of FBDD. [10][23][25]The integration of artificial intelligence and machine learning into FBDD workflows holds particular promise for accelerating the design-make-test-analyze cycle and further improving the efficiency of drug discovery. [13]

References

  • PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • ACS Publications. (n.d.). Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. Retrieved from

  • Villar, H. O., & Hansen, M. R. (2007). Computational techniques in fragment based drug discovery. Current Topics in Medicinal Chemistry, 7(15), 1509–1513. [Link]

  • Hubbard, R. E., & Chen, I. (2011). Using computational techniques in fragment-based drug discovery. Methods in Enzymology, 493, 137–155. [Link]

  • Langrea, R. (n.d.). Computational Approaches in Fragment Based Drug Design. Longdom Publishing. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from [Link]

  • Springer Nature. (n.d.). Computational Fragment-Based Drug Design. Retrieved from [Link]

  • ACS Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry. Retrieved from [Link]

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  • SciSpace. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]

  • (2024, May 28). Fluorescence Thermal Shift Assay based High Through-put Screening in Small Molecule Drug Discovery: A Brief Overview. Retrieved from [Link]

  • PubMed. (2020, September 4). Library Design Strategies To Accelerate Fragment-Based Drug Discovery. Retrieved from [Link]

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  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • PubMed. (2022, October). Development of potent inhibitors by fragment-linking strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening. Temperature‐induced.... Retrieved from [Link]

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  • Semantic Scholar. (2013, September 5). Interrogating fragments using a protein thermal shift assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, November 26). Concepts and Core Principles of Fragment-Based Drug Design. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]

  • Taylor & Francis Online. (2021, March 26). What makes a good fragment in fragment-based drug discovery?. Retrieved from [Link]

  • NanoTemper Technologies. (2020, January 17). 6 ingredients for a successful fragment library. Retrieved from [Link]

  • BigChem. (2017, October 11). Success stories of structure-based drug discovery. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) Fragment Linking Strategies for Structure-Based Drug Design. Retrieved from [Link]

  • Drug Hunter. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

  • PubMed. (2020, October 22). Fragment Linking Strategies for Structure-Based Drug Design. Retrieved from [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed Central. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, February 18). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, September 10). Fragment-based drug discovery: A graphical review. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, July 1). Fragment Based Drug Design: A Review. Retrieved from [Link]

  • Longdom Publishing. (n.d.). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Retrieved from [Link]

  • National Institutes of Health. (2010, July 22). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fragment-Based Drug Discovery: Small Fragments, Big Impact − Success Stories of Approved Oncology Therapeutics. Retrieved from [Link]

  • PubMed. (n.d.). Fragment-based drug discovery-the importance of high-quality molecule libraries. Retrieved from [Link]

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Application

Application Notes &amp; Protocols for the Synthesis of Novel Antibiotics

Abstract The escalating crisis of antimicrobial resistance (AMR) necessitates urgent innovation in the discovery and synthesis of new antibiotics. The traditional pipelines of drug discovery are proving insufficient agai...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates urgent innovation in the discovery and synthesis of new antibiotics. The traditional pipelines of drug discovery are proving insufficient against the rapid evolution of multidrug-resistant pathogens, particularly the notorious ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[1][2] This guide provides a comprehensive framework for the rational design, synthesis, purification, and evaluation of novel antibiotic candidates. We move beyond mere procedural lists to explain the causality behind experimental choices, grounding our protocols in established chemical principles and contemporary biological insights. This document outlines key synthetic strategies, including the construction of new molecular scaffolds exemplified by the Gould-Jacobs reaction for quinolone synthesis, and provides detailed, step-by-step protocols for synthesis and biological evaluation to empower researchers in the fight against infectious diseases.

The Imperative for Innovation: Context and Strategy

The "golden age" of antibiotics, characterized by the discovery of numerous natural product-derived compounds, has waned.[3] Many large pharmaceutical companies have shifted focus away from antimicrobial research due to economic and scientific hurdles, creating an innovation deficit.[3] To overcome this, modern antibiotic synthesis relies on a multi-pronged approach that combines rational, target-based design with versatile synthetic chemistry to create molecules that can circumvent existing resistance mechanisms.[2][4]

A successful antibiotic discovery campaign integrates several key stages, from initial target identification to final biological evaluation. This process is iterative, with findings from each stage informing and refining the subsequent steps.

Antibiotic_Discovery_Workflow cluster_0 Discovery & Design cluster_1 Chemical Synthesis & Purification cluster_2 Biological Evaluation TID Target Identification (e.g., Essential Enzymes) TV Target Validation (Genetic & Chemical) TID->TV Confirm Role in Pathogen DD Lead Design (In Silico & SBDD) TV->DD Druggable Target Identified CS Chemical Synthesis (e.g., Gould-Jacobs) DD->CS Synthesize Candidate P Purification (HPLC, Chromatography) CS->P Isolate Compound SC Structural Characterization (NMR, MS, IR) P->SC Confirm Structure MIC Efficacy Testing (MIC/MBC Assays) SC->MIC Test Activity Tox Toxicity Assays (Mammalian Cell Lines) MIC->Tox Assess Safety LeadOpt Lead Optimization (SAR Studies) Tox->LeadOpt Refine Structure for Efficacy/Safety LeadOpt->CS Iterative Synthesis

Caption: A high-level workflow for modern antibiotic drug discovery.

Target Identification and Validation: The Foundation of Rational Design

Target-based drug discovery has become a cornerstone of modern therapeutic development, though its success in the antibiotic field has been hard-won.[5] The premise is to identify and validate a specific molecular target—often an enzyme or protein essential for the bacterium's survival but absent in humans—and then design a molecule to inhibit it.[6]

Criteria for a "Good" Bacterial Target

A robust antibacterial target should meet several criteria:

  • Essentiality: The target must be indispensable for bacterial survival or pathogenesis.[6]

  • Conservation: It should be conserved across a broad range of clinically relevant pathogens.

  • Selectivity: The target should be absent or significantly different from any human homologues to minimize host toxicity.[6]

  • Druggability: The target must possess binding pockets or sites amenable to modulation by small molecules.

Validation Methodologies

Target validation confirms that inhibiting the target produces the desired therapeutic effect.[7][8] This is a critical step to de-risk a project before committing resources to extensive chemical synthesis.[8]

  • Genetic Validation: Techniques like gene knockout or RNA interference (RNAi) are used to silence the gene encoding the target protein. If this genetic modification leads to bacterial cell death or a significant reduction in virulence, the target is considered validated.[9]

  • Chemical Validation: This involves using a known "tool" molecule that inhibits the target's function. Observing the expected antibacterial effect provides strong evidence for the target's validity and, crucially, demonstrates that it is druggable.[7]

Synthetic Strategies: Building Novel Antibacterial Agents

The synthesis of a novel antibiotic is a multi-step process that requires careful planning and execution. Quinolones are a major class of synthetic antibiotics that inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV.[10] The Gould-Jacobs reaction is a classic and versatile method for constructing the core 4-quinolone scaffold.[1][11]

The Gould-Jacobs Reaction Pathway

This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[1][11] Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline.

Gould_Jacobs_Reaction Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Cyclized 4-Hydroxy-3- carboethoxyquinoline Intermediate->Cyclized Thermal Cyclization (e.g., >250°C) Final 4-Hydroxyquinoline (Quinolone Core) Cyclized->Final Hydrolysis & Decarboxylation

Caption: Key stages of the Gould-Jacobs reaction for quinolone synthesis.

Detailed Laboratory Protocols

Protocol 4.1: Microwave-Assisted Synthesis of a 4-Hydroxyquinoline Core

This protocol describes a modern, efficient microwave-assisted approach to the Gould-Jacobs reaction, which significantly reduces reaction times compared to conventional heating.[1][12]

Materials:

  • Aniline (Reagent Grade)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Acetonitrile (HPLC Grade)

  • 2.5 mL microwave reaction vial with magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven or desiccator

Procedure:

  • Reaction Setup: To a 2.5 mL microwave vial containing a magnetic stir bar, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[13] The excess DEEM acts as both reagent and solvent.

  • Microwave Irradiation: Seal the vial securely. Place it in the microwave reactor cavity. Heat the reaction mixture to 250 °C and hold for 10 minutes.[13] Safety Note: Microwave reactions can generate significant pressure. Always use appropriate blast shields and personal protective equipment.

  • Product Isolation: After the reaction is complete, allow the vial to cool to room temperature. A solid precipitate of the product should form.

  • Purification: Filter the solid product using a Büchner funnel and wash the collected solid with 3 mL of ice-cold acetonitrile to remove unreacted DEEM and other impurities.[13]

  • Drying and Analysis: Dry the purified solid under vacuum. The resulting ethyl 4-hydroxyquinoline-3-carboxylate can be characterized by NMR and MS and used in subsequent steps (e.g., hydrolysis and N-alkylation) to synthesize diverse antibiotic analogues.

Protocol 4.2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The broth microdilution method is a standardized and widely used technique for determining MIC values.[14][15]

Materials:

  • Synthesized antibiotic compound, stock solution prepared in a suitable solvent (e.g., DMSO).

  • Sterile 96-well round-bottom microtiter plates.

  • Bacterial strain of interest (e.g., Methicillin-resistant S. aureus - MRSA).

  • Sterile Mueller-Hinton Broth (MHB).

  • Spectrophotometer and incubator (37 °C).

  • Multichannel pipette.

Procedure:

  • Prepare Bacterial Inoculum: Culture the test bacteria in MHB to the early exponential phase. Adjust the turbidity of the culture with fresh MHB to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Plate Preparation: Dispense 100 µL of sterile MHB into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of your antibiotic stock solution (at 2x the highest desired concentration) to the first column of wells. Using a multichannel pipette, mix thoroughly and transfer 100 µL from the first column to the second, creating a two-fold serial dilution. Repeat this process across the plate to column 10, discarding the final 100 µL from column 10.[15] Column 11 serves as a positive control (bacteria, no drug), and column 12 serves as a negative control (broth only).

  • Inoculation: Add the diluted bacterial suspension to each well (columns 1-11). The final volume in each well should be uniform.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.[2]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible bacterial growth.[16] This can be confirmed by measuring the optical density (OD) at 600 nm with a plate reader.

Data Presentation: Evaluating Efficacy

The primary output of initial efficacy testing is a table of MIC values against a panel of relevant pathogens. The ESKAPE pathogens are a critical benchmark for any new antibiotic candidate.

Table 1: Example MIC Values of Novel Synthetic Antibiotics Against ESKAPE Pathogens

Compound ClassCompound ExampleS. aureus (MRSA)K. pneumoniaeA. baumanniiP. aeruginosaE. cloacaeReference
FlavonoidBrCl-Flav0.24 µg/mL125 µg/mL62.5 µg/mL>125 µg/mL125 µg/mL[17]
PyridazinoneCompound 138.92 µM-3.74 µM7.48 µM-[5]
FluoroquinoloneDelafloxacin0.008-0.5 µg/mL0.12-4 µg/mL0.12-2 µg/mL0.06-8 µg/mL0.06-2 µg/mL[18]
PeptideHel-4K-12K6.25 µM----[19]

Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison requires standardized testing conditions. "-" indicates data not available in the cited source.

Conclusion and Future Directions

References

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025). MDPI. [Link]

  • Gould Jacobs Quinoline forming reaction. Biotage. [Link]

  • Microwave-Assisted Synthesis of Quinolines. Scribd. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthetic Flavonoid BrCl-Flav—An Alternative Solution to Combat ESKAPE Pathogens. MDPI. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. [Link]

  • MIC Test Using 96-Well Plate | Step-by-Step Antimicrobial Susceptibility Assay. (2025). YouTube. [Link]

  • Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [Link]

  • MIC values of novel fluoroquinolones in the case of ESKAPE group members and other pathogens. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC, National Institutes of Health. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]

  • Synthesis of Quinolone Antibiotic Analogues: A Multistep Synthetic Chemistry Experiment for Undergraduates. (2021). Journal of Chemical Education, ACS Publications. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC, National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. PMC, National Institutes of Health. [Link]

  • Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2015). Asian Journal of Chemistry. [Link]

  • Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. (2025). ResearchGate. [Link]

  • Target Validation. Sygnature Discovery. [Link]

  • Novel Approaches to Bacterial Target Identification, Validation and Inhibition. (2014). CORDIS, European Commission. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. [Link]

  • Spectroscopic Identification of Bacteria Resistance to Antibiotics by Means of Absorption of Specific Biochemical Groups and Special Machine Learning Algorithm. (2023). MDPI. [Link]

  • Target Discovery: Identification and Validation. Bio-Rad. [Link]

  • Synthesis, spectroscopic characterization and antibacterial screening of novel n-(benzothiazol-2-yl)ethanamides. (2012). SciELO. [Link]

  • What is an Inhibition Assay? Biobide. [Link]

  • HPLC Separation of Antibiotics on Newcrom A Column. SIELC Technologies. [Link]

  • Combating Anti-Microbial Resistance: A Novel Class Effective Against ESKAPE Pathogens. Bugworks. [Link]

  • Colorimetric Screening of Bacterial Enzyme Activity and Inhibition Based on the Aggregation of Gold Nanoparticles. The Royal Society of Chemistry. [Link]

  • Novel Targets and Mechanisms in Antimicrobial Drug Discovery. (2021). PMC, National Institutes of Health. [Link]

  • Assays for Β-Lactamase Activity and Inhibition. Springer Nature Experiments. [Link]

  • Early Stage Efficacy and Toxicology Screening for Antibiotics and Enzyme Inhibitors. (2025). ResearchGate. [Link]

  • Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. MDPI. [Link]

  • HPLC separation of antibiotics present in formulated and unformulated samples. ElectronicsAndBooks. [Link]

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  • RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. Waters Corporation. [Link]

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Technical Notes & Optimization

Troubleshooting

Improving yield and purity in 2-oxa-6-azaspiro[3.3]heptane synthesis

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This valuable spirocyclic scaffold, a key bu...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This valuable spirocyclic scaffold, a key building block in modern medicinal chemistry, presents unique synthetic challenges.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols for improved yield and purity.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 2-oxa-6-azaspiro[3.3]heptane and its derivatives. Each problem is presented in a question-and-answer format, offering potential causes and actionable solutions based on established chemical principles.

Low Yield in the Spirocyclization Step

Question: My spirocyclization reaction to form the 2-oxa-6-azaspiro[3.3]heptane core is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the formation of the spirocyclic core are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly dependent on the specific synthetic route employed.

    • Causality: In Williamson ether-type cyclizations to form the oxetane ring, a strong, non-nucleophilic base is required to deprotonate the hydroxyl group without competing in substitution reactions. The solvent must be able to dissolve the reactants and facilitate the desired reaction pathway over side reactions. Temperature control is essential to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting decomposition or side product formation.

    • Solution:

      • Base Selection: If using a tosyl- or benzyl-protected amine, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an aprotic solvent such as THF or DMF are often effective.[3] The choice of base and solvent is crucial to prevent side reactions like Grob-type fragmentation, which can occur with certain substrates and conditions.[3]

      • Solvent Screening: Aprotic polar solvents like DMF, DMSO, or acetonitrile can enhance the rate of SN2 reactions. However, solubility of all reactants must be considered. In some cases, a biphasic system with a phase-transfer catalyst can be beneficial.

      • Temperature Optimization: While heating can accelerate the reaction, it can also lead to the formation of impurities. It is recommended to start at a lower temperature (e.g., room temperature) and gradually increase it while monitoring the reaction progress by TLC or LC-MS.

  • Side Reactions: Several side reactions can compete with the desired spirocyclization, leading to a decrease in yield.

    • Grob-Type Fragmentation: This is a known side reaction in the synthesis of oxetanes from 3-halopropanols, leading to the formation of a 3-methylene azetidine instead of the desired oxetane ring.[3]

      • Causality: This fragmentation is often promoted by the choice of base and solvent.

      • Solution: Carefully select the base and solvent system. For example, using KOt-Bu in THF at 0 °C has been observed to favor fragmentation in some systems.[3] A systematic screening of reaction conditions is recommended to identify those that minimize this side reaction.

    • Formation of Bis-adducts: In syntheses starting from 3,3-bis(bromomethyl)oxetane and an amine, the formation of a bis-aminated product is a potential side reaction.[4]

      • Causality: This occurs when a second molecule of the amine reacts with the already formed spirocycle.

      • Solution: Using a slow addition of the amine to the reaction mixture containing the bis(bromomethyl)oxetane can help to minimize the formation of this bis-adduct. Maintaining a high dilution can also be beneficial.

  • Starting Material Quality: The purity of the starting materials, particularly the dihalo- or dimesyl-precursor, is critical.

    • Causality: Impurities in the starting material can interfere with the reaction or lead to the formation of undesired side products that are difficult to separate.

    • Solution: Ensure that all starting materials are of high purity. Recrystallization or column chromatography of the precursors may be necessary.

Issues with Product Purity and Isolation

Question: I am observing significant impurities in my final product, and isolation is proving to be difficult. What are common impurities and how can I improve the purification process?

Answer: Purity issues often stem from incomplete reactions, side product formation, or challenges with the chosen isolation method.

  • Common Impurities:

    • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

    • Side Products: As discussed previously, Grob-type fragmentation products and bis-adducts are potential impurities.

    • Ring-Opened Products: The strained oxetane ring can be susceptible to opening under strongly acidic conditions.[2]

    • Residual Solvents and Reagents: Solvents with high boiling points (e.g., DMF, DMSO) can be difficult to remove completely.

  • Improving Purification:

    • Salt Formation for Purification: 2-oxa-6-azaspiro[3.3]heptane is often isolated as a salt to improve its stability and handling. While the oxalate salt is commonly used, it can be challenging to work with on a larger scale due to poor filtration characteristics.[2] Sulfonic acid salts, such as the p-toluenesulfonate or camphorsulfonate, have been shown to be more stable, crystalline, and soluble, facilitating easier isolation and purification.[1][2]

      • Protocol for Sulfonate Salt Formation:

        • After the deprotection of the amine, obtain the free base in a suitable solvent like methanol.

        • Add a slight excess (1.1 equivalents) of the desired sulfonic acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid) to the solution at room temperature.[2]

        • If a precipitate forms, it can be isolated by filtration. If not, the solvent can be carefully removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like MTBE to induce crystallization.[2]

    • Chromatography: For small-scale purifications or for the removal of closely related impurities, column chromatography on silica gel is a viable option. A gradient elution system, for example, with dichloromethane and methanol, can be effective.

    • Distillation: If the free base of 2-oxa-6-azaspiro[3.3]heptane is thermally stable, vacuum distillation can be an effective purification method for larger quantities.

Salt Form Advantages Disadvantages Typical Yield (from free base)
Oxalate Commonly used, established methodPoor filtration on scale, potential for instability[2]~67%[2]
Acetate Better yield than oxalate, allows for NMR quantification[2]May not be as crystalline or stable as sulfonate salts~86%[2]
Sulfonate (e.g., Tosylate) Crystalline, stable, more soluble[1][2]Requires an additional reagentHigh
Challenges with Boc-Protection and Deprotection

Question: I am encountering problems with either the Boc-protection of the 2-oxa-6-azaspiro[3.3]heptane nitrogen or the subsequent Boc-deprotection. What are the key considerations for these steps?

Answer: Boc-protection and deprotection are standard transformations in organic synthesis, but the unique structure of 2-oxa-6-azaspiro[3.3]heptane can present specific challenges.

  • Boc-Protection:

    • Incomplete Reaction: The steric hindrance around the nitrogen atom in the spirocyclic system might slow down the reaction with di-tert-butyl dicarbonate (Boc₂O).

      • Solution: Ensure the use of a suitable base (e.g., triethylamine, diisopropylethylamine) and an adequate amount of Boc₂O (typically 1.1-1.5 equivalents). The reaction may require slightly longer reaction times or gentle heating to go to completion. Monitoring the reaction by TLC or LC-MS is crucial.

    • Side Reactions: While generally a clean reaction, ensure that the starting free base is pure to avoid protecting any amine impurities.

  • Boc-Deprotection:

    • Oxetane Ring Opening: The primary concern during Boc-deprotection is the potential for the acidic conditions to open the strained oxetane ring.[2]

      • Causality: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used for Boc deprotection. However, prolonged exposure or high concentrations of these acids can lead to the cleavage of the oxetane ether linkage.

      • Solution:

        • Milder Acidic Conditions: Use the minimum concentration of acid required for complete deprotection. A common method is to use a solution of HCl in a non-protic solvent like dioxane or diethyl ether.

        • Careful Monitoring: Follow the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

        • Temperature Control: Perform the deprotection at a low temperature (e.g., 0 °C to room temperature) to minimize the rate of the ring-opening side reaction.

    • Incomplete Deprotection: Insufficient acid or reaction time can lead to incomplete removal of the Boc group.

      • Solution: If the reaction is sluggish, a slight increase in the amount of acid or allowing the reaction to stir for a longer period at a controlled temperature may be necessary. Again, careful monitoring is key.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which synthetic route is recommended for a scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane?

A1: For larger-scale synthesis, the route utilizing a benzyl protecting group is generally preferred over the original Carreira method that uses p-toluenesulfonamide.[2] The benzyl group can be removed under milder hydrogenolysis conditions, avoiding the problematic filtration of magnesium salts associated with the tosyl group removal.[2] A scalable process has been reported where the crude benzyl-protected intermediate is precipitated as its HCl salt, which is a bench-stable solid.[2]

Q2: What is the best way to store 2-oxa-6-azaspiro[3.3]heptane?

A2: The free base of 2-oxa-6-azaspiro[3.3]heptane can be unstable. For long-term storage, it is highly recommended to convert it to a stable salt. Sulfonic acid salts, such as the p-toluenesulfonate or methanesulfonate, are reported to be stable, crystalline solids with good solubility.[1][2] The oxalate salt is also used, but it can have stability and handling issues on a larger scale.[2]

Q3: Can I use other protecting groups besides Boc or Benzyl?

A3: Yes, other protecting groups can be used, depending on the overall synthetic strategy and the compatibility with other functional groups in the molecule. For example, a carbobenzyloxy (Cbz) group is another common amine protecting group that can be removed by hydrogenolysis. The choice of protecting group should be guided by the desired orthogonality and the reaction conditions planned for subsequent steps.

Q4: What analytical techniques are best for monitoring the reaction and assessing purity?

A4: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more detailed reaction monitoring, allowing for the identification of starting materials, products, and major byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural confirmation of the final product and for identifying and quantifying impurities. Quantitative NMR (qNMR) can be a powerful tool for determining the purity of the final product.[5]

  • High-Performance Liquid Chromatography (HPLC): For accurate determination of purity and for the separation and quantification of impurities.

Section 3: Experimental Protocols and Visualizations

General Synthetic Workflow

The following diagram illustrates a general and scalable synthetic approach to 2-oxa-6-azaspiro[3.3]heptane, highlighting key stages where troubleshooting may be necessary.

G cluster_0 Starting Material cluster_1 Protection & Cyclization cluster_2 Deprotection cluster_3 Purification & Isolation A 3,3-Bis(bromomethyl)oxetane B Reaction with Benzylamine A->B Base, Solvent C N-Benzyl-2-oxa-6-azaspiro[3.3]heptane B->C Formation of Spirocycle D Hydrogenolysis (Pd/C, H2) C->D Removal of Benzyl Group E 2-Oxa-6-azaspiro[3.3]heptane (Free Base) D->E Crude Product F Salt Formation (e.g., with Sulfonic Acid) E->F Improved Stability G Final Product (Stable Salt) F->G Crystalline Solid

Caption: Scalable synthesis workflow for 2-oxa-6-azaspiro[3.3]heptane.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for addressing common issues in the synthesis.

G Start Low Yield or Purity Issue Check_SM Verify Starting Material Purity Start->Check_SM Analyze_Crude Analyze Crude Product (LC-MS, NMR) Check_SM->Analyze_Crude Impurity_ID Identify Major Impurities Analyze_Crude->Impurity_ID Optimize_Conditions Optimize Reaction Conditions Impurity_ID->Optimize_Conditions Side Products Identified Change_Purification Modify Purification Strategy Impurity_ID->Change_Purification Purification is Ineffective Success Improved Yield/Purity Optimize_Conditions->Success Change_Purification->Success

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • van der Haas, R. N. S., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. Available at: [Link]

  • U.S. Patent No. US 2005/0282826 A1. (2005). Substituted oxazolidinones and their use as antibacterial agents.
  • Carreira, E. M., et al. (2008). Synthesis of Spiro[3.3]heptane Building Blocks.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6204-6207. Available at: [Link]

  • Rogers-Evans, M., et al. (2013). The Rise of the Spirocyclic Scaffold in Drug Discovery. CHIMIA International Journal for Chemistry, 67(5), 335-339.
  • Chekler, E. L. P., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1548-1554. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-Alkylation of 2-oxa-6-azaspiro[3.3]heptane

Welcome to the technical support guide for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. This spirocyclic scaffold is a valuable building block in modern drug discovery, often employed as a more rigid, sp³-rich biois...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane. This spirocyclic scaffold is a valuable building block in modern drug discovery, often employed as a more rigid, sp³-rich bioisostere for morpholine, which can lead to improved physicochemical properties such as reduced lipophilicity.[1] However, its unique structure presents specific challenges and optimization opportunities in standard N-alkylation reactions.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal yield and purity.

Core Principles: Understanding the Reaction

The N-alkylation of a secondary amine like 2-oxa-6-azaspiro[3.3]heptane is a cornerstone transformation. The two primary methods to achieve this are direct alkylation via an Sₙ2 mechanism and reductive amination.

  • Direct Alkylation: This is a classic Sₙ2 reaction where the nitrogen atom's lone pair acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate). A base is required to neutralize the acidic proton generated on the nitrogen, preventing the formation of an unreactive ammonium salt.[2]

  • Reductive Amination: This powerful, indirect method involves the reaction of the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.[2][3] A key advantage of this method is the virtual elimination of over-alkylation, a common side reaction in direct alkylation.[2]

G cluster_0 Direct Alkylation (SN2) cluster_1 Reductive Amination A 2-oxa-6-azaspiro[3.3]heptane D N-alkylated Product A->D Nucleophilic Attack B Alkyl Halide (R-X) B->D C Base C->D Acid Quenching E 2-oxa-6-azaspiro[3.3]heptane G Iminium Ion Intermediate E->G F Aldehyde/Ketone F->G Condensation I N-alkylated Product G->I H Reducing Agent (e.g., NaBH(OAc)₃) H->I Reduction

Caption: Comparison of Direct Alkylation and Reductive Amination pathways.

Troubleshooting Guide: Common Problems & Solutions

This section addresses the most common issues encountered during the N-alkylation of 2-oxa-6-azaspiro[3.3]heptane.

Question 1: My reaction shows low or no conversion to the desired product. What are the primary factors to investigate?

This is the most frequent challenge and can usually be resolved by systematically evaluating the core reaction parameters. The Sₙ2 reaction is highly sensitive to the nature of the reactants and the environment.

Troubleshooting_Low_Conversion Start Low / No Conversion Reagent Check Alkylating Agent Reactivity (R-X) Start->Reagent Base Evaluate Base Strength & Solubility Start->Base Solvent Assess Solvent Polarity Start->Solvent Temp Increase Temperature & Time Start->Temp Sol_Reagent Switch to more reactive leaving group: I > Br > OTs > Cl Reagent->Sol_Reagent Sol_Base Use stronger or more soluble base: Cs₂CO₃ > K₂CO₃ > DIPEA Base->Sol_Base Sol_Solvent Use polar aprotic solvent: DMF, DMSO, MeCN Solvent->Sol_Solvent Sol_Temp Incrementally increase heat (e.g., RT -> 50°C -> 80°C). Monitor for decomposition. Temp->Sol_Temp G Setup 1. Setup - Dissolve amine & base in solvent - Inert atmosphere (N₂/Ar) Addition 2. Addition - Add alkyl bromide dropwise - (Optional: cool to 0°C for exothermic runs) Setup->Addition Reaction 3. Reaction - Stir at specified temperature - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Workup - Filter solids - Aqueous acid/base extraction Reaction->Workup Purify 5. Purification - Concentrate solvent - Column chromatography Workup->Purify Characterize 6. Characterization - Obtain NMR, MS, etc. Purify->Characterize

Sources

Troubleshooting

How to avoid side reactions during 2-oxa-6-azaspiro[3.3]heptane functionalization

An Application Scientist's Guide to Navigating the Functionalization of 2-Oxa-6-azaspiro[3.3]heptane. Welcome to the technical support center for 2-oxa-6-azaspiro[3.3]heptane, a unique and increasingly important building...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Navigating the Functionalization of 2-Oxa-6-azaspiro[3.3]heptane.

Welcome to the technical support center for 2-oxa-6-azaspiro[3.3]heptane, a unique and increasingly important building block in modern medicinal chemistry. Its rigid, three-dimensional structure offers an elegant solution to "escape from flatland," providing improved physicochemical properties compared to traditional scaffolds like morpholine or piperidine.[1] However, the inherent strain of the dual four-membered ring system presents unique challenges during chemical modification.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered by our users in the field. As application scientists, we don't just provide protocols; we explain the underlying principles to empower you to make informed decisions and overcome synthetic hurdles.

Part 1: Pre-Reaction Troubleshooting & General FAQs

This section addresses foundational questions about the stability, handling, and preliminary considerations for using 2-oxa-6-azaspiro[3.3]heptane in your research.

Question 1: My starting material is a salt (e.g., oxalate or sulfonate). Do I need to free-base it before my reaction?

Answer: Yes, in most cases, you will need to liberate the free amine for it to function as a nucleophile. The salt forms are excellent for storage and handling, providing enhanced stability and solubility, but the protonated nitrogen is not nucleophilic.[2][3]

  • Causality: The lone pair of electrons on the nitrogen atom is responsible for its nucleophilicity. In the salt form, this lone pair is engaged in a bond with a proton, rendering it unavailable for reaction.

  • Recommended Protocol: A simple liquid-liquid extraction is typically sufficient. Dissolve the salt in water, basify the aqueous solution to a pH > 10 with a suitable base (e.g., NaOH, K₂CO₃), and extract the free amine into an organic solvent like dichloromethane (DCM) or ethyl acetate. Be mindful that the free amine can be volatile and should be used promptly or stored under an inert atmosphere.

  • Pro-Tip: For small-scale reactions, you can sometimes perform the free-basing in situ. This involves adding a stoichiometric excess of a non-nucleophilic organic base, like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), directly to the reaction mixture containing the salt. This is common in acylations or sulfonations.

Question 2: How stable is the 2-oxa-6-azaspiro[3.3]heptane ring system? I'm concerned about ring-opening.

Answer: The spiro[3.3]heptane core is surprisingly robust under many common reaction conditions, but its stability is not absolute. The strained oxetane and azetidine rings can be susceptible to cleavage under harsh conditions.

  • Acid Sensitivity: Strong acids, particularly in combination with nucleophiles, can promote the opening of the oxetane ring. While some protocols show stability to mild acids like acetic acid during debenzylation or precipitation with HCl, prolonged exposure to strong Lewis or Brønsted acids should be approached with caution.[3]

  • Thermal Stability: The scaffold is generally stable at moderate temperatures. Most functionalization reactions are performed between 0 °C and 80 °C. Avoid unnecessarily high temperatures, which can promote decomposition or polymerization pathways.

  • Reductive Stability: The ring system is stable to common reducing agents like NaBH₄, NaBH(OAc)₃, and catalytic hydrogenation (e.g., H₂/Pd-C), which are frequently used in reductive amination and deprotection steps.[3]

Part 2: Troubleshooting N-Functionalization Reactions

The secondary amine is the most common site of functionalization. Below are solutions to frequent issues.

Question 3: My N-acylation/sulfonation reaction is low-yielding. What are the common culprits?

Answer: Low yields in acylation or sulfonylation reactions typically stem from four main issues: insufficient reactivity of the amine, degradation of the coupling partner, improper base selection, or workup problems.

Troubleshooting Workflow: Low-Yielding N-Acylation

start Low Yield in N-Acylation q1 Is starting material consumed? (Check by TLC/LCMS) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No sub_yes Investigate Product Loss a1_yes->sub_yes sub_no Investigate Reaction Conditions a1_no->sub_no cause1 Product is water-soluble? sub_yes->cause1 cause2 Product degraded on silica? sub_yes->cause2 cause3 Decomposition during workup? sub_yes->cause3 sol1 Back-extract aqueous layers. Use salting-out. Lyophilize if necessary. cause1->sol1 sol2 Switch to neutral alumina or reverse-phase. Consider non-chromatographic purification. cause2->sol2 sol3 Use milder quench (e.g., sat. NH4Cl). Avoid strong acids/bases. cause3->sol3 cause4 Incorrect Base? sub_no->cause4 cause5 Poor Reagent Quality? sub_no->cause5 cause6 Insufficient Reactivity? sub_no->cause6 sol4 Use excess non-nucleophilic base (TEA, DIPEA). Ensure it's dry. cause4->sol4 sol5 Use fresh acyl/sulfonyl chloride. Check for hydrolysis. cause5->sol5 sol6 Increase temperature moderately (e.g., RT to 40°C). Switch to a more polar aprotic solvent (e.g., DCM to DMF). cause6->sol6

Caption: Decision tree for troubleshooting N-acylation reactions.

Table 1: Recommended Conditions for Common N-Functionalizations

Reaction TypeReagentSolventBaseTemperature (°C)Key Considerations
N-Acylation Acyl Chloride / AnhydrideDCM, THFTEA, DIPEA0 to 25Ensure base is dry. Use slight excess (1.1-1.5 eq) of acylating agent.
N-Sulfonylation Sulfonyl ChlorideDCM, PyridineTEA, Pyridine0 to 25Reactions can be sluggish; may require overnight stirring.
N-Arylation (Buchwald) Aryl Halide/TosylateaToluene, DioxaneNaOt-Bu, K₃PO₄80 to 110Requires a Palladium catalyst and ligand (e.g., Pd₂(dba)₃ / Xantphos). Rigorously degas solvents.
Reductive Amination Aldehyde / KetoneDCM, DCENone (or mild acid)0 to 25Use a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN. Pre-forming the iminium ion is sometimes beneficial.
N-Alkylation (Direct) Alkyl Halide (e.g., R-Br)ACN, DMFK₂CO₃, Cs₂CO₃25 to 80Risk of over-alkylation to form a quaternary ammonium salt. Best for activated halides (benzyl, allyl).

Note: This table provides general starting points. Optimization is often required.

Question 4: I'm attempting a direct N-alkylation with an alkyl halide and observing a significant amount of a dialkylated quaternary salt. How can I prevent this?

Answer: This is a classic problem when alkylating amines. The newly formed tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation event.

  • Causality: Alkyl groups are electron-donating, which increases the electron density on the nitrogen and enhances its nucleophilicity, making the product more reactive than the starting material.

  • Solution 1: Use Reductive Amination. This is the most effective and widely used method to avoid over-alkylation. React the 2-oxa-6-azaspiro[3.3]heptane with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃). The resulting tertiary amine is not reactive under these conditions.

  • Solution 2: Use a Large Excess of the Amine. If you must use direct alkylation, using a large excess (5-10 equivalents) of the spirocycle can statistically favor the mono-alkylation product. This is only practical if the spirocycle is inexpensive and readily available.

  • Solution 3: Use a Bulky Alkylating Agent. If the structure of your target molecule allows, using a sterically hindered alkyl halide can disfavor the second addition to the more crowded tertiary amine.

Part 3: Troubleshooting C-H Functionalization

Direct functionalization of the C-H bonds on the spirocycle is an advanced strategy for introducing diversity. This approach is challenging due to multiple potentially reactive C-H bonds.

Question 5: I want to perform a C-H functionalization. Which position is most likely to react, and how can I control selectivity?

Answer: Controlling regioselectivity in C-H functionalization is a significant challenge.[4] For 2-oxa-6-azaspiro[3.3]heptane, the most likely sites for radical or oxidative functionalization are the C-H bonds alpha to the nitrogen or oxygen atoms due to their ability to stabilize adjacent radicals or cations.

  • Alpha to Nitrogen (C1/C5): These positions are highly activated. Radical C-H functionalization often favors these sites.[5] The selectivity between different azaspirocycles can vary, highlighting the subtle electronic and steric effects at play.

  • Alpha to Oxygen (C1/C3): These positions are also activated, though typically less so than those alpha to nitrogen in radical reactions.

  • Controlling Selectivity:

    • Directing Groups: The most powerful strategy for controlling selectivity is to install a directing group on the nitrogen.[6] For example, a picolinamide or a similar chelating group can direct a transition metal catalyst (like Pd, Ru, or Rh) to functionalize a specific C-H bond, though this is less explored for this specific spirocycle.

    • Steric Hindrance: The inherent sterics of the spirocycle can be exploited. Bulky reagents may preferentially react at the less hindered C-H positions.

    • Protecting Groups: N-protection is crucial. An electron-withdrawing protecting group (e.g., Boc, Ts) will deactivate the C-H bonds alpha to the nitrogen, potentially shifting reactivity elsewhere or preventing reaction altogether. This is a key tool for tuning the electronic properties of the scaffold.

Conceptual Workflow: Selecting a Functionalization Strategy

start Goal: Functionalize 2-oxa-6-azaspiro[3.3]heptane q1 Target Site? start->q1 site_n Nitrogen Atom (N6) q1->site_n site_c Carbon Skeleton (C-H) q1->site_c strat_n Standard N-Functionalization site_n->strat_n strat_c Advanced C-H Functionalization site_c->strat_c proc_n Acylation Alkylation Arylation Reductive Amination strat_n->proc_n q2 Is regioselectivity critical? strat_c->q2 sel_yes Yes q2->sel_yes Yes sel_no No q2->sel_no No proc_c_sel Directed C-H Activation (Requires N-Directing Group) sel_yes->proc_c_sel proc_c_nonsel Radical/Photoredox Methods (Expect mixture of isomers, functionalization at activated sites) sel_no->proc_c_nonsel

Sources

Optimization

Managing stability of the oxetane ring under acidic or basic conditions

Welcome to the technical support center for managing the stability of the oxetane ring. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable four-m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the stability of the oxetane ring. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable four-membered heterocyclic ether into their synthetic strategies. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges associated with the stability of the oxetane ring under both acidic and basic conditions.

Introduction to Oxetane Ring Stability

The oxetane ring is a highly sought-after motif in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. However, the inherent ring strain of this four-membered heterocycle makes it susceptible to cleavage under certain reaction conditions. Understanding the factors that govern its stability is paramount to its successful application in multi-step syntheses. This guide provides practical, field-proven insights to help you anticipate and manage these stability challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of the oxetane ring.

Q1: How stable is the oxetane ring to common acidic reagents?

A: The stability of the oxetane ring to acidic conditions is highly dependent on the nature of the acid and the substitution pattern of the oxetane. Generally, oxetanes are more susceptible to cleavage by strong Brønsted or Lewis acids. The reaction is initiated by protonation or coordination to the oxygen atom, followed by nucleophilic attack, leading to ring-opening. For instance, strong acids like trifluoroacetic acid (TFA) used in high concentrations for deprotection of Boc groups can lead to significant oxetane degradation.

Q2: Can I use basic conditions in the presence of an oxetane ring?

A: Oxetanes are generally more stable under basic conditions compared to acidic conditions. They are resistant to many common bases such as sodium hydroxide, potassium carbonate, and amines. However, very strong bases, particularly organometallic reagents like Grignard or organolithium reagents, can act as nucleophiles and attack one of the ring carbons, leading to ring-opening. The presence of substituents on the oxetane ring can also influence its stability towards bases.

Q3: Are there any specific protecting groups that are incompatible with the oxetane moiety?

A: Yes, certain protecting group strategies can be problematic. For example, the use of acid-labile protecting groups such as tert-butyldimethylsilyl (TBDMS) or Boc groups requires careful selection of deprotection conditions to avoid concomitant cleavage of the oxetane ring. It is often advisable to use milder acidic conditions or alternative protecting groups that can be removed under neutral or basic conditions.

Q4: How does the substitution on the oxetane ring affect its stability?

A: Substitution plays a crucial role. Electron-withdrawing groups on the oxetane ring can increase its susceptibility to nucleophilic attack, while bulky substituents can provide steric hindrance and enhance stability. The position of the substituent also matters. For example, a substituent at the 3-position can influence the regioselectivity of ring-opening reactions.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific experimental scenarios.

Guide 1: Managing Oxetane Ring Instability During Acidic Deprotection

Scenario: You are performing a deprotection of a Boc-protected amine in a molecule containing an oxetane ring using trifluoroacetic acid (TFA), and you observe significant degradation of the oxetane moiety.

Troubleshooting Workflow:

start Oxetane Degradation Observed During Acidic Deprotection q1 Is complete Boc deprotection necessary? start->q1 a1_yes Modify Deprotection Conditions q1->a1_yes Yes a1_no Consider Alternative Protecting Group Strategy q1->a1_no No sub_a1 Reduce TFA Concentration & Reaction Time a1_yes->sub_a1 sub_a2 Lower Reaction Temperature a1_yes->sub_a2 sub_a3 Use a Scavenger (e.g., TIS) a1_yes->sub_a3 alt_pg Switch to a Base-Labile (e.g., Fmoc) or Hydrogenolysis-Labile (e.g., Cbz) Protecting Group a1_no->alt_pg

Caption: Decision workflow for troubleshooting oxetane instability during acidic deprotection.

Detailed Protocol for Modified Acidic Deprotection:

  • Initial Assessment: Before proceeding, confirm the extent of degradation by LC-MS analysis of a crude reaction sample.

  • Reaction Setup:

    • Dissolve your Boc-protected substrate in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition:

    • Slowly add a pre-chilled solution of 10-20% TFA in dichloromethane to the reaction mixture.

    • The addition should be dropwise to control the exotherm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS at regular intervals (e.g., every 15 minutes).

  • Work-up:

    • Once the deprotection is complete, quench the reaction by adding a saturated solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Causality Behind Experimental Choices:

  • Lowering Temperature: Decreasing the reaction temperature reduces the rate of the undesired oxetane ring-opening reaction, which typically has a higher activation energy than the Boc deprotection.

  • Reducing TFA Concentration: A lower concentration of TFA decreases the acidity of the medium, thereby disfavoring the protonation of the oxetane oxygen, which is the initial step in its degradation pathway.

  • Use of Scavengers: Scavengers like triisopropylsilane (TIS) can trap the reactive carbocation intermediates that may be formed during the deprotection, preventing them from participating in side reactions that could lead to oxetane cleavage.

Guide 2: Preventing Oxetane Degradation with Organometallic Reagents

Scenario: You are attempting a reaction with a Grignard or organolithium reagent on a substrate containing an oxetane, and you are observing low yields due to nucleophilic attack on the oxetane ring.

Troubleshooting Workflow:

start Oxetane Degradation with Organometallic Reagents q1 Is the Organometallic Reagent Essential for the Transformation? start->q1 a1_yes Modify Reaction Conditions q1->a1_yes Yes a1_no Explore Alternative Synthetic Routes q1->a1_no No sub_a1 Use a Less Nucleophilic Organometallic (e.g., Organozinc, Organocuprate) a1_yes->sub_a1 sub_a2 Lower Reaction Temperature (e.g., -78 °C) a1_yes->sub_a2 sub_a3 Employ a Transmetalation Strategy a1_yes->sub_a3 alt_route Consider a Different Coupling Chemistry (e.g., Suzuki, Sonogashira) a1_no->alt_route

Caption: Decision workflow for managing oxetane stability with organometallic reagents.

Data Summary: Reactivity of Organometallic Reagents with Oxetanes

Reagent TypeRelative ReactivityRecommended Conditions
Organolithium (e.g., n-BuLi)HighUse at -78 °C, short reaction times
Grignard (e.g., PhMgBr)Moderate to HighUse at 0 °C to -78 °C
Organozinc (e.g., Et2Zn)LowCan often be used at room temperature
Organocuprate (e.g., Me2CuLi)LowTypically used at -78 °C

Experimental Protocol for a Transmetalation Strategy:

  • Preparation of the Organometallic Reagent: Prepare the Grignard or organolithium reagent under standard anhydrous conditions.

  • Transmetalation:

    • In a separate flask, add a solution of a metal salt (e.g., ZnCl2 or CuI) in an appropriate solvent (e.g., THF).

    • Cool this solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add the freshly prepared organolithium or Grignard reagent to the metal salt solution.

    • Stir the mixture for a specified time to allow for complete transmetalation.

  • Reaction with the Oxetane-Containing Substrate:

    • Add a solution of your oxetane-containing substrate to the newly formed, less reactive organometallic species.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Perform a standard aqueous work-up and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Transmetalation: By converting a highly reactive organolithium or Grignard reagent to a less nucleophilic organozinc or organocuprate species, you can selectively target the desired functional group on your substrate while minimizing the undesired attack on the oxetane ring.

  • Lowering Temperature: As with acidic conditions, lower temperatures decrease the rate of the competing nucleophilic attack on the oxetane.

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds. Angewandte Chemie International Edition, 49(26), 4516-4529. [Link]

  • Burkhard, J. A. et al. (2010). The Oxetane Ring as a Versatile Building Block in Drug Discovery. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Carreira, E. M. & Fessard, T. (2014). Four-Membered Ring-Containing Spirocycles: A New Class of Conformationally Restricted Scaffolds for Drug Discovery. Chemical Reviews, 114(17), 8257-8313. [Link]

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2-Oxa-6-azaspiro[3.3]heptane-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxa-6-azaspiro[3.3]heptane-based compounds. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxa-6-azaspiro[3.3]heptane-based compounds. This guide is designed to provide in-depth troubleshooting advice and practical, step-by-step protocols to address the solubility challenges often encountered with this promising class of molecules. The unique three-dimensional structure of the 2-oxa-6-azaspiro[3.3]heptane scaffold offers significant advantages in drug discovery, including improvements in metabolic stability and potency.[1][2] However, achieving optimal aqueous solubility for these compounds is a critical step for ensuring bioavailability and developing effective therapeutics.

This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 2-oxa-6-azaspiro[3.3]heptane derivative has poor aqueous solubility. What are the first steps I should take to address this?

A1: Poor aqueous solubility is a common challenge in early drug development.[3] For a basic compound like a 2-oxa-6-azaspiro[3.3]heptane derivative, the initial and often most effective strategy is to investigate the pH-solubility profile and explore salt formation. The basic nitrogen atom in the azetidine ring provides a handle for protonation, which can dramatically increase solubility.

Initial Workflow for Solubility Assessment:

A Poorly Soluble Compound B Determine pH-Solubility Profile A->B C Is solubility significantly higher at low pH? B->C D Proceed with Salt Screening C->D Yes E Consider Alternative Strategies (Amorphization, Prodrugs, etc.) C->E No

Caption: Initial decision workflow for addressing poor solubility.

A crucial first step is to determine the pKa of your compound. With this information, you can systematically assess its solubility at different pH values. A significant increase in solubility at a pH below the pKa of the basic nitrogen is a strong indicator that salt formation will be a successful strategy.[4]

Q2: How do I perform a salt screening for my basic 2-oxa-6-azaspiro[3.3]heptane compound?

A2: Salt screening is a systematic process to identify a salt form of your active pharmaceutical ingredient (API) with optimal physicochemical properties, including solubility, stability, and crystallinity.[5][6] A well-chosen salt can increase solubility by several orders of magnitude.[7]

Key Considerations for Salt Screening:

  • Counterion Selection: Choose a variety of pharmaceutically acceptable counterions with a range of pKa values. For a basic drug, you will be screening acidic counterions. The pKa difference between your compound and the counterion should ideally be greater than two to ensure stable salt formation.[8]

  • Solvent System: The choice of solvent is critical for crystallization. A range of solvents with different polarities should be screened.

  • Characterization: It is essential to confirm salt formation and characterize the resulting solid form using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).[5]

Experimental Protocol: Small-Scale Salt Screening

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your 2-oxa-6-azaspiro[3.3]heptane compound in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Prepare stock solutions of a panel of acidic counterions (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid) in the same solvent.

  • Salt Formation:

    • In a 96-well plate or small vials, combine stoichiometric amounts (typically 1:1 or 1:2 molar ratio) of your compound's stock solution with each of the counterion solutions.

    • Include wells with the compound alone as a control.

  • Crystallization:

    • Allow the solvent to evaporate slowly at room temperature.

    • Alternatively, employ anti-solvent addition or cooling crystallization methods.

  • Analysis:

    • Visually inspect the wells for the formation of crystalline material.

    • Characterize the resulting solids using XRPD to identify new crystalline forms.

    • Assess the aqueous solubility of the most promising salt candidates.

Table 1: Example of Salt Screening Data for a Hypothetical Compound

Salt FormAqueous Solubility (mg/mL at pH 6.8)Solid FormHygroscopicity
Free Base0.05CrystallineLow
Hydrochloride5.2CrystallineHigh
Mesylate8.9CrystallineLow
Tartrate2.5AmorphousModerate
Q3: Salt formation did not sufficiently improve the solubility of my compound. What are my next options?

A3: If salt formation is not viable or does not provide the desired solubility enhancement, several other effective strategies can be employed. These generally involve either modifying the solid-state properties of the drug or chemically modifying the molecule to create a more soluble prodrug.

Advanced Solubility Enhancement Strategies:

cluster_solid_state Solid-State Modification cluster_chemical_mod Chemical Modification cluster_formulation Formulation-Based A Initial Strategies Unsuccessful B Amorphous Solid Dispersions A->B C Prodrug Approach A->C D Particle Size Reduction A->D E Lipid-Based Formulations A->E A Parent Drug (Poorly Soluble) B Chemical Synthesis A->B C Prodrug (Water-Soluble) B->C D Administration C->D E In Vivo Cleavage (Enzymatic/Chemical) D->E F Parent Drug Released at Site of Action E->F

Caption: The general concept of a prodrug approach for solubility enhancement.

When considering a prodrug strategy, it is essential to evaluate the stability of the prodrug in vitro and its conversion rate back to the parent drug in relevant biological matrices (e.g., plasma, liver microsomes).

Concluding Remarks

The 2-oxa-6-azaspiro[3.3]heptane scaffold is a valuable building block in modern medicinal chemistry, offering a pathway to compounds with improved three-dimensionality and metabolic stability. [9][10]While poor solubility can be a hurdle, a systematic and informed approach to formulation and chemical modification can successfully overcome this challenge. By carefully evaluating the physicochemical properties of your compound and applying the strategies outlined in this guide, you can significantly enhance its solubility and advance your drug development program.

References

  • Krise, J. P., et al. (1999). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry.
  • The Impact of Oxetane on Aqueous Solubility: A Compar
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Recent Technologies for Amorphization of Poorly W
  • Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. PubMed.
  • Oxetanes in Drug Discovery Campaigns. PMC - NIH.
  • Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Prodrugs for Amines. PMC - NIH.
  • Prodrugs for Improved Aqueous Solubility.
  • Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review.
  • A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. PubMed.
  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific.
  • Amorphous formulations for dissolution and bioavailability enhancement of poorly soluble APIs.
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
  • Salt Screening. Improved Pharma.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.

Sources

Optimization

Technical Support Center: Navigating the Synthesis of 2-oxa-6-azaspiro[3.3]heptane

Welcome to our dedicated technical support center for the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 2-oxa-6-azaspiro[3.3]heptane. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance and troubleshoot common challenges encountered during the scale-up of this valuable scaffold. As your virtual Senior Application Scientist, my goal is to equip you with the necessary insights and practical solutions to ensure a successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 2-oxa-6-azaspiro[3.3]heptane.

Q1: What are the most common synthetic routes to 2-oxa-6-azaspiro[3.3]heptane?

A1: The most prevalent and scalable routes to 2-oxa-6-azaspiro[3.3]heptane and its derivatives typically involve a multi-step sequence starting from commercially available precursors. A widely adopted strategy is the reaction of epichlorohydrin with a suitable amine, followed by cyclization to form the azetidine ring, and subsequent manipulations to construct the oxetane ring. Another key approach involves the synthesis of a key intermediate, 1-benzhydrylazetidin-3-one, which then undergoes a reaction with a sulfur ylide to form the spirocyclic oxetane ring.

Q2: What are the critical intermediates I should be aware of?

A2: Several key intermediates are crucial for a successful synthesis. The stability and purity of these intermediates directly impact the overall yield and purity of the final product. Key intermediates to monitor closely include:

  • 3-Oxetanamine: This is a fundamental building block for many syntheses. Its synthesis can be challenging, and its stability is a key consideration.

  • 1-Benzhydrylazetidin-3-one: This intermediate is often used in the synthesis of the spirocyclic core. Its purity is critical for the subsequent spirocyclization step.

  • N-protected 2-oxa-6-azaspiro[3.3]heptane derivatives: Protecting groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are often employed to facilitate purification and subsequent reactions. The choice of protecting group can significantly influence the reaction pathway and deprotection strategy.

Q3: What are the primary challenges in scaling up the synthesis of 2-oxa-6-azaspiro[3.3]heptane?

A3: Scaling up this synthesis presents several challenges, including:

  • Reagent stoichiometry and addition control: Maintaining precise control over reagent ratios and addition rates is crucial, especially in exothermic reactions.

  • Temperature management: Exothermic steps require efficient heat dissipation to prevent side reactions and ensure safety.

  • Purification of intermediates and the final product: The unique physical properties of spirocyclic compounds can make purification by crystallization or chromatography challenging.

  • Handling of hazardous reagents: Some synthetic routes may involve the use of hazardous materials that require special handling procedures, especially at a larger scale.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your synthesis and offers practical solutions.

Problem 1: Low Yield in the Spirocyclization Step

Symptoms:

  • Significantly lower than expected yield of the spirocyclic product.

  • Presence of multiple side products in the crude reaction mixture, as observed by TLC or LC-MS.

Possible Causes and Solutions:

CauseProposed SolutionRationale
Instability of the ylide reagent Prepare the sulfur ylide in situ at low temperatures (e.g., -78 °C) and use it immediately. Ensure the absence of water and air in the reaction setup.Sulfur ylides are often thermally unstable and can decompose if not handled correctly, leading to a decrease in the effective concentration of the reagent.
Suboptimal reaction temperature Carefully control the reaction temperature. While the ylide is generated at low temperatures, the subsequent reaction with the ketone may require warming to proceed at a reasonable rate. An optimization of the temperature profile is recommended.The rate of the desired reaction versus side reactions is highly temperature-dependent. A systematic study of the reaction temperature can help maximize the yield of the desired product.
Steric hindrance If using a sterically demanding protecting group on the azetidine nitrogen, consider switching to a smaller protecting group to reduce steric hindrance around the ketone.The approach of the ylide to the carbonyl carbon can be sterically hindered, leading to a slower reaction rate or favoring alternative reaction pathways.
Problem 2: Difficulty in Removing the Protecting Group

Symptoms:

  • Incomplete deprotection of the N-protected 2-oxa-6-azaspiro[3.3]heptane.

  • Degradation of the spirocyclic core during the deprotection step.

Possible Causes and Solutions:

CauseProposed SolutionRationale
Incorrect choice of deprotection conditions for the protecting group Ensure the deprotection conditions are compatible with the specific protecting group used. For example, Boc groups are typically removed under acidic conditions (e.g., TFA in DCM), while Cbz groups are removed by hydrogenolysis.Different protecting groups have distinct chemical labilities. Using inappropriate deprotection reagents or conditions will result in an incomplete reaction or degradation of the substrate.
Acid-lability of the oxetane ring If using acidic conditions for deprotection, consider using a milder acid or a shorter reaction time. Monitoring the reaction closely by TLC or LC-MS is crucial. In some cases, switching to a protecting group that can be removed under neutral conditions (e.g., by hydrogenolysis) may be necessary.The oxetane ring can be susceptible to ring-opening under harsh acidic conditions, leading to the formation of undesired byproducts and a lower yield of the desired free amine.
Catalyst poisoning during hydrogenolysis If using hydrogenolysis for Cbz deprotection, ensure the substrate and solvent are free of catalyst poisons such as sulfur-containing compounds. Using a higher catalyst loading or a fresh batch of catalyst may be necessary.Catalyst poisons can deactivate the palladium catalyst, leading to an incomplete reaction. Careful purification of the substrate before the hydrogenolysis step is recommended.

Experimental Workflows

To provide a clearer picture of the key transformations, the following diagrams illustrate the general workflows for the synthesis of 2-oxa-6-azaspiro[3.3]heptane.

G cluster_0 Route A: Spirocyclization via Ylide Chemistry A1 1-Benzhydrylazetidin-3-one A3 N-Benzhydryl-2-oxa-6-azaspiro[3.3]heptane A1->A3 + A2 Sulfur Ylide (e.g., from Trimethylsulfoxonium iodide) A2->A3 + A4 Deprotection (e.g., Hydrogenolysis) A3->A4 A5 2-Oxa-6-azaspiro[3.3]heptane A4->A5

Caption: General workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane via a sulfur ylide-mediated spirocyclization.

G cluster_1 Route B: Multi-step Assembly B1 Epichlorohydrin B3 Azetidine Ring Formation B1->B3 + B2 Protected Amine B2->B3 + B4 Functional Group Interconversion B3->B4 B5 Oxetane Ring Formation B4->B5 B6 Deprotection B5->B6 B7 2-Oxa-6-azaspiro[3.3]heptane B6->B7

Troubleshooting

Technical Support Center: Refining Chromatographic Separation of Spiro[3.3]heptane Diastereomers

Welcome to the technical support center for the chromatographic purification of spiro[3.3]heptane diastereomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounte...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of spiro[3.3]heptane diastereomers. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in resolving these structurally unique and often chromatographically stubborn compounds. The rigid, three-dimensional nature of the spiro[3.3]heptane scaffold presents subtle but significant differences between diastereomers, demanding a nuanced and systematic approach to achieve baseline separation.

This document moves beyond generic advice, offering a logically structured troubleshooting guide and a series of frequently asked questions. Each recommendation is grounded in chromatographic theory and practical experience to empower you to make informed decisions, optimize your separations, and accelerate your research.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the separation of spiro[3.3]heptane diastereomers in a direct question-and-answer format.

Question 1: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0). What is the first parameter I should change?

Answer:

When facing co-elution, the most impactful initial change is to alter separation selectivity (α) , which is primarily influenced by the stationary phase and the organic modifier in the mobile phase. Simply adjusting the mobile phase strength (e.g., increasing the percentage of ethyl acetate in hexane) will shorten or lengthen retention time but is unlikely to resolve isomers that have nearly identical interactions with the column.

Core Strategy: Focus on Selectivity

  • Change the Stationary Phase: Diastereomers are distinct compounds with different physical properties, so they can and should be separable on achiral columns.[1][2][3] The subtle differences in their 3D shape require a stationary phase that can recognize these distinctions.

    • Normal-Phase (NP): This is often the most successful mode for the relatively non-polar spiro[3.3]heptane core.[4][5] If standard silica fails, consider columns with different surface chemistry.

    • Reversed-Phase (RP): If your derivatives are more polar, RP can be effective. Move beyond a standard C18 column, which separates primarily on hydrophobicity. Phenyl-based phases (e.g., Phenyl-Hexyl) or Pentafluorophenyl (PFP) phases can introduce alternative mechanisms like π-π interactions, which can be highly effective for differentiating isomers.[6]

  • Switch the Organic Modifier: The choice of organic solvent in your mobile phase is a powerful tool for changing selectivity.

    • In Reversed-Phase , if you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa. Their differing dipole moments and hydrogen bonding capabilities can dramatically alter elution order and resolution.

    • In Normal-Phase , the options are broader. If a hexane/ethyl acetate system fails, try substituting ethyl acetate with diethyl ether, isopropanol (IPA), or even dichloromethane (DCM).[7]

The following DOT script illustrates a logical workflow for tackling poor resolution.

G start Problem: Poor Resolution (Rs < 1.0) change_selectivity Primary Goal: Change Selectivity (α) start->change_selectivity change_sp Option 1: Change Stationary Phase change_selectivity->change_sp change_mp Option 2: Change Mobile Phase Organic Modifier change_selectivity->change_mp sub_sp_rp RP: Switch C18 to Phenyl or PFP change_sp->sub_sp_rp sub_sp_np NP: Try Cyano (CN) or Diol phase change_sp->sub_sp_np sub_mp_rp RP: Switch ACN to MeOH (or vice versa) change_mp->sub_mp_rp sub_mp_np NP: Switch EtOAc to IPA, MTBE, or DCM change_mp->sub_mp_np optimize Resolution Improved? (Rs > 1.0) sub_sp_rp->optimize sub_sp_np->optimize sub_mp_rp->optimize sub_mp_np->optimize fine_tune Fine-Tune Method: Adjust Gradient Slope & Flow Rate optimize->fine_tune Yes sfc Consider Advanced Techniques: Supercritical Fluid Chromatography (SFC) optimize->sfc No

Caption: Troubleshooting flowchart for poor diastereomer resolution.

Question 2: My peaks are tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape is typically caused by secondary chemical interactions, column overload, or issues with the sample solvent.

  • Sample Overload: This is the most common cause of broad, fronting peaks. The amount of sample injected has saturated a portion of the stationary phase.

    • Solution: Systematically reduce the mass of sample injected by either lowering the concentration of your sample stock or reducing the injection volume.

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent significantly "stronger" than the initial mobile phase will cause the sample band to spread before it reaches the column head, leading to broad or split peaks.[8]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that can fully dissolve the compound.

  • Secondary Interactions (Peak Tailing): Tailing is often a result of unwanted interactions, especially with acidic silanol groups on silica-based columns. While spiro[3.3]heptanes are often neutral, polar functional groups on your specific derivatives can be problematic.

    • Solution (NP): Add a small amount (0.1-1%) of a more polar modifier, like isopropanol or ethanol, to your mobile phase.[7] This can help to occupy the active sites on the silica and provide sharper peaks.

    • Solution (RP): For acidic or basic analytes, adding a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid can protonate silanols and/or the analyte, leading to a single interaction mode and improved peak shape.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is Normal-Phase (NP) or Reversed-Phase (RP) chromatography generally better for spiro[3.3]heptane diastereomers?

There is no universal answer, as the choice depends entirely on the polarity of the substituents on the spiro[3.3]heptane core. However, given the fundamentally hydrocarbon-rich and rigid structure of the scaffold, Normal-Phase (NP) chromatography on silica gel is an excellent and highly recommended starting point. [4][5][6] The exposed hydroxyl groups of the silica can effectively interact with subtle differences in the steric arrangement and polarity of functional groups on the diastereomers.

Reversed-phase is a viable alternative, especially for derivatives with polar functional groups (e.g., acids, amides, alcohols). A key insight is that standard C18 columns may provide insufficient selectivity.[9] Columns that offer alternative separation mechanisms, such as PFP or Phenyl phases, are often more successful.

Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers?

No, a chiral column is not required.[3] Diastereomers are different chemical compounds with different physical properties (e.g., polarity, solubility, boiling point) and can be separated on standard achiral stationary phases.[2] The need for a CSP arises only when you need to separate enantiomers , which are non-superimposable mirror images with identical physical properties in an achiral environment.[10]

That said, some chiral columns, when used under normal or reversed-phase conditions, can provide unique selectivities that successfully resolve stubborn diastereomers, but this is a matter of screening rather than a requirement.[6][11]

Q3: When should I consider moving from HPLC to Supercritical Fluid Chromatography (SFC)?

You should consider SFC when you have exhausted routine HPLC options (i.e., screening multiple achiral columns and mobile phases) without achieving baseline resolution. Comparative studies have shown that SFC is often more successful than HPLC for diastereomer separation.[12][13]

Key Advantages of SFC for Diastereomer Separation:

  • High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates and rapid equilibration.

  • Orthogonal Selectivity: SFC, typically using normal-phase columns, provides a separation mechanism that is highly complementary to reversed-phase HPLC.

  • Faster Method Development: The high speed of SFC allows for rapid screening of columns and co-solvents.

Q4: What are the best practices for preparing a sample of spiro[3.3]heptane diastereomers for chromatography?

Proper sample preparation is critical to avoid artifacts and ensure reproducible results.

  • Filtration: Always filter your sample through a 0.22 or 0.45 µm syringe filter compatible with your sample solvent. This prevents particulates from blocking frits and column channels.

  • Solvent Matching: As mentioned in the troubleshooting section, dissolve your sample in a solvent that is as chromatographically weak as, or weaker than, your initial mobile phase.[8]

  • Concentration: Avoid overloading the column. For analytical scale, aim for a concentration of ~1 mg/mL. For preparative scale, perform a loading study to determine the maximum sample load that doesn't compromise resolution.

Part 3: Data & Protocols

Table 1: Recommended Starting Conditions for Method Development
ParameterNormal-Phase (NP)Reversed-Phase (RP)Supercritical Fluid Chromatography (SFC)
Primary Column Silica Gel (unmodified)Phenyl-Hexyl or PFPSilica, Diol, or 2-Ethylpyridine
Mobile Phase A Hexane or HeptaneDeionized WaterSupercritical CO₂
Mobile Phase B Ethyl Acetate or IsopropanolAcetonitrile or MethanolMethanol or Ethanol
Initial Gradient 5-50% B over 15 min10-95% B over 15 min2-40% B over 5 min
Flow Rate (Analytical) 1.0 mL/min (4.6 mm ID)1.0 mL/min (4.6 mm ID)3.0 mL/min (4.6 mm ID)
Detection UV (if chromophore present), ELSD, or MSUV (if chromophore present), ELSD, or MSUV (if chromophore present), ELSD, or MS
Experimental Protocol: Systematic Screening of Stationary Phases

This protocol outlines a methodical approach to identify a suitable stationary phase for a new pair of spiro[3.3]heptane diastereomers.

Objective: To efficiently screen multiple columns with orthogonal selectivity to find the best starting point for method optimization.

Workflow Diagram:

G A Prepare Sample Stock (~1 mg/mL in mobile phase A/B) B Phase 1: Normal-Phase Screen A->B C Phase 2: Reversed-Phase Screen B->C sub_B1 Column: Silica Gradient: Hexane/EtOAc B->sub_B1 sub_B2 Column: Cyano (CN) Gradient: Hexane/IPA B->sub_B2 D Analyze Results C->D sub_C1 Column: C18 Gradient: Water/ACN C->sub_C1 sub_C2 Column: Phenyl-Hexyl Gradient: Water/ACN C->sub_C2 sub_C3 Column: Phenyl-Hexyl Gradient: Water/MeOH C->sub_C3 E Select Lead Column & Optimize D->E

Caption: Workflow for systematic column screening.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of your diastereomeric mixture. For the NP screen, dissolve in hexane/IPA (98:2). For the RP screen, dissolve in water/ACN (50:50). Filter all samples.

  • Phase 1: Normal-Phase Screening

    • Column 1 (Silica):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Ethyl Acetate

      • Gradient: 2% B to 40% B over 10 minutes. Hold at 40% B for 2 minutes.

      • Equilibrate column with 10 column volumes of initial conditions before injection.

    • Column 2 (Cyano):

      • Mobile Phase A: n-Hexane

      • Mobile Phase B: Isopropanol

      • Gradient: 1% B to 20% B over 10 minutes. Hold at 20% B for 2 minutes.

      • Equilibrate as above.

  • Phase 2: Reversed-Phase Screening

    • Column 3 (C18):

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

      • Gradient: 10% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes.

    • Column 4 (Phenyl-Hexyl with ACN):

      • Use the same mobile phase and gradient as for the C18 column. This directly tests the selectivity of the stationary phase.

    • Column 5 (Phenyl-Hexyl with MeOH):

      • Mobile Phase A: Water + 0.1% Formic Acid

      • Mobile Phase B: Methanol + 0.1% Formic Acid

      • Gradient: 10% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. This tests the selectivity effect of the organic modifier.

  • Data Analysis:

    • For each run, calculate the resolution (Rs) between the two main diastereomer peaks.

    • Identify the column and mobile phase combination that provides the highest Rs value. Even partial separation (Rs > 0.8) is a promising starting point.

  • Optimization:

    • Using the best conditions identified, proceed with method optimization by adjusting the gradient slope, flow rate, and temperature to achieve baseline resolution (Rs ≥ 1.5).

By following this structured approach, you can efficiently navigate the challenges of separating spiro[3.3]heptane diastereomers, transforming a trial-and-error process into a predictable scientific method.

References

  • Harada, N., Iwabuchi, J., Yokota, Y., Sugioka, T., & Sugihara, Y. (2014). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 19(8), 12904–12954. [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Online Discussion. [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Application Note AN032. [Link]

  • Berger, T. A., & Berger, B. K. (2011). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Poster Presentation, HPLC 2011. [Link]

  • Ebinger, K., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 148-155. [Link]

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  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.
  • Ilcheva, V., & Cvetkova, B. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. [Link]

  • Fekete, J., Milen, M., & Poppe, L. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. [Link]

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  • Teledyne ISCO. (2020). Chromatography Troubleshooting. YouTube. [Link]

  • ResearchGate. (2021). How can we separate diastereomers of larger organic moiety?. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie International Edition. [Link]

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Reference Data & Comparative Studies

Validation

A Head-to-Head Comparison: Unpacking the Lipophilicity of 2-oxa-6-azaspiro[3.3]heptane and Morpholine for Modern Drug Discovery

For the modern medicinal chemist, the quest for drug candidates with optimized pharmacokinetic profiles is a paramount challenge. Lipophilicity, a key physicochemical parameter, governs a molecule's journey through the b...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for drug candidates with optimized pharmacokinetic profiles is a paramount challenge. Lipophilicity, a key physicochemical parameter, governs a molecule's journey through the body, influencing everything from absorption and distribution to metabolism and excretion (ADME). Striking the right lipophilicity balance is critical for efficacy and safety. This guide provides an in-depth, data-driven comparison of two important heterocyclic scaffolds: the traditional morpholine and the increasingly popular 2-oxa-6-azaspiro[3.3]heptane, focusing on their respective lipophilicity profiles (logP/logD).

Morpholine has long been a stalwart in medicinal chemistry, valued for its favorable physicochemical properties and synthetic accessibility.[1][2][3] However, the demand for novel chemical space and scaffolds with improved drug-like properties has brought 2-oxa-6-azaspiro[3.3]heptane to the forefront as a compelling bioisosteric replacement.[4][5][6] This guide will dissect the nuanced differences in their lipophilicity, providing researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection.

Understanding Lipophilicity: The Significance of logP and logD

Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).[7][8]

  • logP is the measure of a compound's partitioning between an organic phase (typically n-octanol) and an aqueous phase in its neutral, non-ionized state.[7][9]

  • logD is a more physiologically relevant descriptor as it accounts for the partitioning of all species of a compound (ionized and non-ionized) at a specific pH.[8][10][11] For ionizable compounds, logD is pH-dependent. Given that most drugs are administered in environments with physiological pH (e.g., blood serum at pH 7.4), logD at this pH is a critical parameter in drug design.[7]

A compound's lipophilicity profoundly impacts its ADME properties. While a certain degree of lipophilicity is necessary for membrane permeation and reaching the target site, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[7]

The Surprising Contrast: 2-oxa-6-azaspiro[3.3]heptane's Lower Lipophilicity

Counterintuitively, despite the addition of a carbon atom, 2-oxa-6-azaspiro[3.3]heptane consistently demonstrates lower lipophilicity in comparison to its morpholine counterparts when incorporated into drug-like molecules.[12][13] This phenomenon is a key advantage in modern drug design, where a common goal is to reduce lipophilicity to improve the overall ADME profile of a lead compound.

An analysis of matched molecular pairs from AstraZeneca's compound collection revealed that replacing a morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety leads to a significant decrease in logD at pH 7.4.[12] The magnitude of this reduction varies depending on the point of attachment and the nature of the substituent, but a decrease of up to 1.2 log units has been observed.[12]

Matched Pair ComparisonΔlogD (pH 7.4)Reference
Morpholine vs. 2-oxa-6-azaspiro[3.3]heptane in AZD1979 analogue-1.2[12]
Morpholine vs. 2-oxa-6-azaspiro[3.3]heptane in Artefenomel analogue-0.6[12]
General observation for basic alkyl amines-0.75 ± 0.26[12]
General observation for neutral amides-0.17 ± 0.36[12]

Deconstructing the Difference: The "Why" Behind the Data

The lower lipophilicity of 2-oxa-6-azaspiro[3.3]heptane can be attributed to a combination of structural and electronic factors that differentiate it from the more flexible morpholine ring.

Increased Basicity: A Key Driver

The primary reason for the observed decrease in logD is the increased basicity of the nitrogen atom in the 2-oxa-6-azaspiro[3.3]heptane scaffold.[12][13] The spirocyclic structure alters the geometry and electronics around the nitrogen, making it more basic compared to the nitrogen in a morpholine ring. For instance, in one reported analogue pair, the pKa of the 2-oxa-6-azaspiro[3.3]heptane derivative was 1.5 units higher than its morpholine counterpart.[12]

At physiological pH (7.4), a more basic compound will have a higher proportion of its ionized (protonated) form. This charged species is significantly more hydrophilic and partitions preferentially into the aqueous phase, resulting in a lower overall logD value.

Molecular Rigidity and Three-Dimensional Shape

Morpholine exists predominantly in a flexible chair conformation.[14] In contrast, the 2-oxa-6-azaspiro[3.3]heptane scaffold is a rigid, three-dimensional structure.[15][16] This rigidity has several implications for lipophilicity:

  • Reduced Conformational Freedom: The rigid framework of the spirocycle reduces the entropic penalty associated with adopting a specific conformation required for binding to a target or for solvation.[16]

  • Defined Exit Vectors: The spirocyclic nature provides well-defined exit vectors for substituents, which can lead to more precise and predictable interactions with biological targets.[6]

  • Impact on Solvation: The fixed three-dimensional shape of 2-oxa-6-azaspiro[3.3]heptane can influence how it interacts with surrounding water molecules, potentially leading to a more ordered and stable hydration shell compared to the more flexible morpholine.

Caption: Structural and physicochemical property comparison of 2-oxa-6-azaspiro[3.3]heptane and morpholine.

Polar Surface Area (PSA)

Polar Surface Area (PSA) is a descriptor that quantifies the surface area of a molecule arising from polar atoms (primarily oxygen and nitrogen).[17][18][19] It is a useful predictor of drug absorption and brain penetration. While the calculated topological PSA (TPSA) for the parent 2-oxa-6-azaspiro[3.3]heptane (21.3 Ų) and morpholine (21.3 Ų) are identical, the effective 3D PSA in a solvated environment can differ due to their distinct shapes and the influence of the spirocyclic strain on the accessibility of the heteroatoms. The rigid structure of the spirocycle may present its polar atoms to the solvent environment differently than the more conformationally mobile morpholine ring.

Experimental Protocol: Determination of logD by the Shake-Flask Method

The shake-flask method is the "gold standard" for experimentally determining logP and logD due to its direct measurement of partitioning.[10][20]

Principle

A known amount of the test compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically at pH 7.4 for logD determination). The system is shaken to allow the compound to reach equilibrium between the two phases. The phases are then separated, and the concentration of the compound in each phase is measured. The logD is calculated from the ratio of these concentrations.[10][21]

Materials and Reagents
  • Test compounds (2-oxa-6-azaspiro[3.3]heptane and morpholine derivatives)

  • n-Octanol (pre-saturated with aqueous buffer)

  • Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

Step-by-Step Methodology
  • Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and pH 7.4 PBS in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[20]

  • Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.[20]

  • Partitioning Experiment:

    • In a vial, add a specific volume of the pre-saturated pH 7.4 PBS and an equal volume of pre-saturated n-octanol (e.g., 1 mL of each).

    • Spike a small volume of the 10 mM stock solution into the vial to achieve a final concentration that is detectable by the analytical method.

    • Securely cap the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation: Centrifuge the vials at high speed (e.g., 3000 rpm for 10 minutes) to ensure complete separation of the aqueous and organic phases.[21]

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol (upper) and the aqueous (lower) phases.

    • Dilute the aliquots with an appropriate solvent to be within the linear range of the analytical instrument.

    • Analyze the concentration of the compound in each diluted sample using a validated HPLC-UV or LC-MS method.

  • Calculation of logD:

    • The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logD is then calculated as: logD = log10(D)

Caption: Experimental workflow for logD determination using the shake-flask method.

Conclusion and Future Perspectives

The selection of a heterocyclic scaffold is a critical decision in the drug design process. While morpholine remains a valuable and widely used building block, 2-oxa-6-azaspiro[3.3]heptane offers a distinct and often advantageous physicochemical profile. Its inherent structural rigidity and increased basicity lead to a consistently lower lipophilicity (logD) compared to analogous morpholine-containing compounds.[12][13] This "logD-lowering" effect is a powerful tool for medicinal chemists seeking to optimize the ADME properties of drug candidates, potentially leading to improved solubility, reduced metabolic liabilities, and better overall developability. As the pharmaceutical industry continues to explore novel chemical space, the strategic application of scaffolds like 2-oxa-6-azaspiro[3.3]heptane will be instrumental in the creation of the next generation of safer and more effective medicines.

References

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  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
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  • Horsley, A., et al. (2018). Drug-like properties in macrocycles above MW 1000: Backbone rigidity vs. side-chain lipophilicity. Bioorganic & medicinal chemistry letters, 28(17), 2896–2901.
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  • Cuzzola, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(15), 2739–2766.
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  • Grokipedia. (n.d.). Polar surface area. Grokipedia.
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  • Argikar, U., et al. (2022). Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors. Journal of Medicinal Chemistry, 65(18), 12267-12277.
  • Riniker, S., et al. (2021). Effect of Flexibility, Lipophilicity, and the Location of Polar Residues on the Passive Membrane Permeability of a Series of Cyclic Decapeptides. Journal of Medicinal Chemistry, 64(17), 12784-12796.
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  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). ACS Publications. [Link]

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Validation

The Ascendancy of a Constrained Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Oxa-6-azaspiro[3.3]heptane Analogs

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is a paramount objective. The "escape from flatland"—a strategic shift towards three-dimensi...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological properties is a paramount objective. The "escape from flatland"—a strategic shift towards three-dimensional molecular architectures—has garnered significant traction as a means to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Within this paradigm, strained spirocyclic systems have emerged as powerful tools for medicinal chemists. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 2-oxa-6-azaspiro[3.3]heptane analogs, a class of compounds increasingly recognized for their potential to serve as superior bioisosteres for the ubiquitous morpholine moiety. Through a comparative lens, supported by experimental data and detailed protocols, we will explore the nuanced effects of this spirocyclic scaffold on biological activity and physicochemical properties across diverse therapeutic targets.

The Strategic Imperative for Morpholine Bioisosteres

Morpholine is a privileged heterocycle in medicinal chemistry, prized for its metabolic stability and favorable physicochemical properties. However, its inherent flexibility and potential for unforeseen metabolic liabilities can present challenges in lead optimization. The 2-oxa-6-azaspiro[3.3]heptane scaffold offers a compelling alternative, introducing conformational rigidity and a distinct exit vector for substituents, which can profoundly influence ligand-receptor interactions. This guide will dissect these influences through a series of case studies, providing a clear rationale for the experimental choices in analog design and evaluation.

Comparative Analysis of 2-Oxa-6-azaspiro[3.3]heptane Analogs vs. Traditional Scaffolds

The true measure of a novel scaffold's utility lies in its ability to confer tangible advantages over established structural motifs. Here, we present a comparative analysis of 2-oxa-6-azaspiro[3.3]heptane-containing compounds against their corresponding morpholine- and piperidine-based counterparts across a range of biological targets.

Case Study 1: Kinase Inhibition - Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a potent EGFR inhibitor used in the treatment of non-small cell lung cancer. The replacement of its morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety provides a compelling example of the scaffold's impact on physicochemical properties and, in some cases, a trade-off in potency.

Table 1: Comparison of a Gefitinib Analog with its 2-Oxa-6-azaspiro[3.3]heptane Counterpart

CompoundStructureTargetpIC50ΔpIC50logD (pH 7.4)ΔlogDpKaΔpKa
Gefitinib (10a) (Structure of Gefitinib with morpholine)EGFR8.1-3.2-7.2-
Analog 10b (Structure of Gefitinib with 2-oxa-6-azaspiro[3.3]heptane)EGFR< 6.0< -2.1Not Reported-Not Reported-

Data sourced from: Scott, J. S. et al. ACS Med. Chem. Lett. 2020, 11, 8, 1598–1606.[1]

While in this specific instance, the modification led to a significant loss of potency, the underlying principle of modulating physicochemical properties remains a key takeaway. The spirocyclic analog was predicted to have lower lipophilicity, a desirable trait for improving the overall ADME profile. This highlights a crucial aspect of SAR: the balance between potency and drug-like properties.

Case Study 2: LRRK2 Inhibition - A Target in Parkinson's Disease

Leucine-rich repeat kinase 2 (LRRK2) is a prominent target in the development of therapeutics for Parkinson's disease. Here, the substitution of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane in an LRRK2 inhibitor again demonstrates the potential for significant alterations in biological activity.

Table 2: Comparison of an LRRK2 Inhibitor Analog with its 2-Oxa-6-azaspiro[3.3]heptane Counterpart

CompoundStructureTargetPotency
PF-06447475 (11a) (Structure of LRRK2 inhibitor with morpholine)LRRK2Potent
Analog 11b (Structure of LRRK2 inhibitor with 2-oxa-6-azaspiro[3.3]heptane)LRRK2Significant loss of potency

Data sourced from: Scott, J. S. et al. ACS Med. Chem. Lett. 2020, 11, 8, 1598–1606.[1]

Case Study 3: Ion Channel Modulation - Kv7 Channel Openers

The modulation of Kv7 potassium channels is a therapeutic strategy for epilepsy and other neurological disorders. The replacement of a morpholine in a Kv7 channel opener with a 2-oxa-6-azaspiro[3.3]heptane moiety resulted in a notable decrease in potency.

Table 3: Comparison of a Kv7 Channel Opener Analog with its 2-Oxa-6-azaspiro[3.3]heptane Counterpart

CompoundStructureTargetPotency
Kv7 Opener (12a) (Structure of Kv7 opener with morpholine)Kv7 ChannelPotent
Analog 12b (Structure of Kv7 opener with 2-oxa-6-azaspiro[3.3]heptane)Kv7 ChannelSignificant loss of potency

Data sourced from: Scott, J. S. et al. ACS Med. Chem. Lett. 2020, 11, 8, 1598–1606.[1]

The Physicochemical Advantage: A Deeper Dive

A key driver for the adoption of the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to modulate physicochemical properties in a predictable manner. A comprehensive analysis has shown that replacing a morpholine with this spirocycle consistently leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa).[1]

Table 4: General Physicochemical Property Trends

Bioisosteric ReplacementΔlogD (pH 7.4)ΔpKa
Morpholine → 2-Oxa-6-azaspiro[3.3]heptane-0.44 ± 0.28 +1.5

Data represents average changes observed across multiple chemical series. Sourced from: Scott, J. S. et al. ACS Med. Chem. Lett. 2020, 11, 8, 1598–1606.[1]

This counterintuitive reduction in lipophilicity, despite the addition of a carbon atom, is a significant advantage in modern drug design, where minimizing lipophilicity is often a key objective to improve safety and pharmacokinetic profiles.

Experimental Protocols: Ensuring Scientific Rigor

To provide a framework for the evaluation of 2-oxa-6-azaspiro[3.3]heptane analogs, we present detailed, step-by-step protocols for key in vitro assays.

Protocol 1: EGFR Kinase Assay (In Vitro)

This protocol outlines a method to determine the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., Gefitinib analog 10b)

  • Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

  • In a 384-well plate, add 1 µL of the diluted compound solution or DMSO (vehicle control).

  • Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for EGFR.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay, following the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2][3]

Protocol 2: LRRK2 Kinase Assay (In Vitro)

This protocol describes a method to assess the inhibitory activity of compounds against LRRK2 kinase.

Materials:

  • Recombinant human LRRK2 protein

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P] ATP

  • Test compounds

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA)

  • Laemmli sample buffer

Procedure:

  • Prepare a 20 µL reaction volume by adding kinase assay buffer to the recombinant LRRK2 protein.

  • Add the test inhibitor at the desired concentration (not exceeding 0.5 µL).

  • Preincubate the LRRK2 protein and inhibitor mixture for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding 5 µL of a kinase reaction buffer containing 10 mM ATP, 20 mM MgCl₂, 2.5 µg MBP, and 0.5 µCi [γ-³²P] ATP.

  • Incubate the reaction for 15 minutes at 30°C with gentle rocking.

  • Stop the reaction by adding 6.25 µL of 5× Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated MBP by autoradiography and quantify the bands to determine the extent of inhibition.[4]

Protocol 3: Kv7 Channel Electrophysiology Assay

This protocol details a method for evaluating the activity of compounds on Kv7 channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired Kv7 channel subtype(s)

  • Modified Barth's Saline (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.41 CaCl₂, 0.82 MgSO₄, 0.3 Ca(NO₃)₂, 15 HEPES, pH 7.4, supplemented with penicillin and streptomycin)

  • Two-electrode voltage-clamp setup

  • Test compounds

Procedure:

  • Inject Xenopus laevis oocytes with the cRNA for the Kv7 channel(s) of interest.

  • Incubate the oocytes in Modified Barth's Saline at 18°C for 2-7 days.

  • Record currents using a two-electrode voltage-clamp.

  • Apply a voltage-step protocol to elicit channel activation (e.g., steps from a holding potential of -80 mV to potentials ranging from -100 mV to +40 mV).

  • Apply the test compound to the bath solution and record the currents again.

  • Analyze the data to determine the effect of the compound on current amplitude and the voltage-dependence of activation.[5][6]

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the context of these SAR studies, visual representations of the relevant biological pathways and experimental workflows are invaluable.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the EGFR signaling cascade and the mechanism of action of an EGFR tyrosine kinase inhibitor like gefitinib. The inhibitor competitively binds to the ATP-binding site in the kinase domain, blocking autophosphorylation and subsequent downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to reduced cell proliferation and survival.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Analog (Inhibitor) Gefitinib->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway and the point of inhibition by a gefitinib analog.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram outlines a typical workflow for the in vitro profiling of a kinase inhibitor, from initial compound synthesis to the determination of its IC50 value.

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis & Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound_Synthesis Compound Synthesis (e.g., Analog 10b) Serial_Dilution Serial Dilution in DMSO Compound_Synthesis->Serial_Dilution Plate_Setup Plate Setup (384-well) Serial_Dilution->Plate_Setup Enzyme_Addition Add Kinase (EGFR) Plate_Setup->Enzyme_Addition Reaction_Initiation Add Substrate & ATP Enzyme_Addition->Reaction_Initiation Incubation Incubate (e.g., 60 min) Reaction_Initiation->Incubation Detection Detect ADP (Luminescence) Incubation->Detection Data_Acquisition Read Luminescence Detection->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition IC50_Determination Determine IC50 Percent_Inhibition->IC50_Determination

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.

Conclusion and Future Perspectives

The 2-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its ability to impart conformational rigidity and predictably modulate key physicochemical properties, such as reducing lipophilicity, makes it an attractive bioisostere for morpholine and other saturated heterocyles. While the case studies presented here demonstrate that direct replacement does not always lead to equipotent or more potent compounds, the strategic application of this scaffold in lead optimization campaigns can facilitate the fine-tuning of ADME properties and the exploration of novel chemical space. Future research will undoubtedly uncover new therapeutic areas where the unique structural and electronic features of 2-oxa-6-azaspiro[3.3]heptane analogs can be leveraged to design next-generation therapeutics with superior efficacy and safety profiles.

References

  • Lee, B. D., et al. (2010). Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease. Methods in Molecular Biology, 606, 131–140. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2010). Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM). [Link]

  • Mistry, S. N., et al. (2013). SAR studies on carboxylic acid series M(1) selective positive allosteric modulators (PAMs). Bioorganic & Medicinal Chemistry Letters, 23(10), 2949–2953. [Link]

  • Probe Reports from the NIH Molecular Libraries Program. (2010). Discovery and development of a second highly selective M1 Positive Allosteric Modulator (PAM). [Link]

  • Digby, G. J., et al. (2020). Diverse Effects on M1 Signaling and Adverse Effect Liability within a Series of M1 Ago-PAMs. ACS Chemical Neuroscience, 11(15), 2354–2366. [Link]

  • Dalziel, J. E., et al. (2010). From Pan-Reactive KV7 Channel Opener to Subtype Selective Opener/Inhibitor by Addition of a Methyl Group. PLoS ONE, 5(12), e14386. [Link]

  • Bender, A. M., et al. (2018). Biased M1 receptor–positive allosteric modulators reveal role of phospholipase D in M1-dependent rodent cortical plasticity. Science Signaling, 11(545), eaar2255. [Link]

  • Lindsley, C. W., et al. (2015). Discovery of VU0467319: an M1 Positive Allosteric Modulator Candidate That Advanced into Clinical Trials. ACS Chemical Neuroscience, 6(8), 1357–1368. [Link]

  • Wickenden, A. D., et al. (2017). Development of an Automated Screen for Kv7.2 Potassium Channels and Discovery of a New Agonist Chemotype. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 535–546. [Link]

  • Bridges, T. M., et al. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part I: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H). Bioorganic & Medicinal Chemistry Letters, 25(2), 384–388. [Link]

  • Bridges, T. M., et al. (2015). Discovery and SAR of muscarinic receptor subtype 1 (M1) allosteric activators from a molecular libraries high throughput screen. Part 1: 2,5-dibenzyl-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones as positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 25(2), 384-388. [Link]

  • Davoren, J. E., et al. (2019). A Novel M1 PAM VU0486846 Exerts Efficacy in Cognition Models without Displaying Agonist Activity or Cholinergic Toxicity. ACS Chemical Neuroscience, 10(7), 3113–3126. [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Uniba. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]

  • Scott, J. S., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 11(8), 1598–1606. [Link]

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. [Link]

  • Burford, N. T., et al. (2013). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. Journal of Medicinal Chemistry, 56(17), 6745–6757. [Link]

  • May, L. T., & Christopoulos, A. (2009). Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. Nature Reviews Drug Discovery, 8(11), 889–901. [Link]

  • ResearchGate. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • Conn, P. J., et al. (2014). Opportunities and challenges in the discovery of allosteric modulators of GPCRs for treating CNS disorders. Nature Reviews Drug Discovery, 13(9), 692–708. [Link]

  • Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. [Link]

  • ResearchGate. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

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Comparative

A Senior Application Scientist's Guide to Conformational Analysis of 2-Oxa-6-azaspiro[3.3]heptane Derivatives via X-ray Crystallography

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel scaffolds that confer advantageous physicochemical and pharmacological prope...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, sp³-rich, three-dimensional structures have garnered significant attention for their ability to explore new, non-planar chemical space. The 2-oxa-6-azaspiro[3.3]heptane (OAS) scaffold, a unique bioisostere for commonly used groups like morpholine, has emerged as a particularly valuable building block.[1][2][3] Its rigid, bicyclic structure, composed of fused oxetane and azetidine rings, pre-organizes substituents into well-defined vectors, which can lead to enhanced binding affinity and selectivity for biological targets.[4][5]

Understanding the precise three-dimensional arrangement of atoms, or conformation, of these OAS derivatives is paramount to rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline compound.[6] By analyzing how a crystal diffracts an X-ray beam, we can generate a detailed three-dimensional electron density map, revealing bond lengths, angles, and the overall molecular conformation with unparalleled precision.[6]

This guide provides an in-depth comparison of the conformational features of the OAS core, grounded in X-ray crystallography data. We will detail the experimental workflow, from crystal growth to structure refinement, and compare the unique structural parameters of the OAS scaffold against other relevant heterocyclic systems.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized 2-oxa-6-azaspiro[3.3]heptane derivative to a refined crystal structure is a multi-step process requiring precision and patience. Each step is critical for obtaining high-quality data that yields an accurate molecular model.[6]

G cluster_synthesis Chemical Synthesis cluster_crystal Crystallization cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification of OAS Derivative crystallization Growth of High-Quality Single Crystals synthesis->crystallization  Obtain pure compound   mounting Crystal Mounting & Cryo-cooling crystallization->mounting  Select suitable crystal   diffraction X-ray Diffraction Experiment mounting->diffraction  Expose to X-rays   solution Structure Solution (e.g., Direct Methods) diffraction->solution  Process diffraction pattern   refinement Model Refinement & Validation solution->refinement  Build atomic model   analysis_out analysis_out refinement->analysis_out Final Conformational Analysis G cluster_rings OAS Core Conformation cluster_params Key Parameters node1 Azetidine Ring (Puckered) node2 Spiro Carbon (Quaternary Center) node1->node2 Fused via node3 Oxetane Ring (Puckered) node2->node3 Fused via param1 Ring Puckering (Amplitude & Phase) node2->param1 param2 Torsion Angles node2->param2 param3 Substituent Exit Vectors node2->param3

Sources

Validation

A Head-to-Head Comparison: Aqueous Solubility of Morpholine vs. 2-Oxa-6-azaspiro[3.3]heptane Analogs

A Senior Application Scientist's Guide for Medicinal Chemists In the landscape of drug discovery, achieving optimal aqueous solubility is a perpetual challenge. It is a critical determinant of a compound's pharmacokineti...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Medicinal Chemists

In the landscape of drug discovery, achieving optimal aqueous solubility is a perpetual challenge. It is a critical determinant of a compound's pharmacokinetic profile, influencing everything from oral bioavailability to formulation feasibility. For decades, medicinal chemists have relied on a toolkit of trusted heterocyclic scaffolds to enhance the solubility and overall drug-like properties of lead compounds. Among the most ubiquitous of these is the morpholine ring.[1][2] Its favorable physicochemical properties and synthetic accessibility have cemented its status as a "privileged structure" in medicinal chemistry.[1][3]

However, the modern drive towards exploring novel chemical space and enhancing three-dimensionality (Fsp3) has brought new scaffolds to the forefront.[4][5][6] One such scaffold gaining significant traction is the 2-oxa-6-azaspiro[3.3]heptane moiety.[7][8][9] At first glance, replacing a morpholine with this spirocycle—effectively adding a carbon atom—seems counter-intuitive for improving aqueous solubility. Yet, a deeper dive into the comparative data reveals a fascinating and powerful strategy for modulating physicochemical properties.

This guide provides a head-to-head comparison of these two scaffolds, grounded in experimental data, to elucidate the structural nuances that govern their differential impact on aqueous solubility.

The Structural and Physicochemical Divide

The fundamental difference between the two scaffolds lies in their topology and the resulting electronic effects. Morpholine is a simple six-membered heterocycle, whereas 2-oxa-6-azaspiro[3.3]heptane features a spirocyclic carbon atom shared between two four-membered rings. This seemingly small change has profound consequences.

G cluster_0 Classic Scaffold: Morpholine cluster_1 Modern Scaffold: 2-Oxa-6-azaspiro[3.3]heptane morpholine Morpholine Analog (R-Morpholine) morph_props Key Features: - Planar chair conformation - O and N in 1,4-relationship - N is β to O (inductive effect) - Shorter N-to-O distance (~2.8 Å) morpholine->morph_props Exhibits spiro Spirocyclic Analog (R-Spiro[3.3]heptane) morpholine->spiro Molecular Matched Pair (Addition of one Carbon) spiro_props Key Features: - Rigid, 3D 'twisted' geometry - O and N in 1,5-relationship (via spirocenter) - N is γ to O (reduced inductive effect) - Longer N-to-O distance (~4.3 Å) spiro->spiro_props Exhibits

Caption: Structural comparison of morpholine and 2-oxa-6-azaspiro[3.3]heptane scaffolds.

The key distinction arises from the positioning of the heteroatoms. In morpholine, the oxygen atom is beta (β) to the nitrogen, exerting a significant electron-withdrawing inductive effect. This reduces the basicity of the nitrogen. In the spirocyclic analog, the spiro-carbon atom places the oxygen gamma (γ) to the nitrogen, diminishing this inductive pull.[8] The result is a notable increase in the basicity (pKa) of the nitrogen in the 2-oxa-6-azaspiro[3.3]heptane scaffold.[8]

This increased pKa is the primary driver behind the often-observed improvement in aqueous solubility at physiological pH (7.4). A more basic compound will be more protonated at this pH, and the resulting charged species is significantly more soluble in water. This leads to a lower distribution coefficient (logD), which is a measure of lipophilicity at a specific pH. The counter-intuitive outcome is that adding a carbon atom can make a molecule less lipophilic and more soluble.[8][9]

Comparative Physicochemical Data

The following table, based on data from a seminal study by AstraZeneca, compares matched molecular pairs where a terminal morpholine was replaced with a 2-oxa-6-azaspiro[3.3]heptane.[8]

Matched PairOriginal Compound (Scaffold)logD @ pH 7.4pKaΔlogDΔpKa
Pair 1 5a (Morpholine)2.56.5-0.7+0.6
5b (Oxa-azaspiroheptane) 1.8 7.1
Pair 2 6a (Morpholine)2.45.9-1.2+1.5
6b (Oxa-azaspiroheptane) 1.2 7.4

Analysis of Experimental Data: The data clearly demonstrates the trend: in both cases, the spirocyclic analog exhibited a significantly lower logD (indicating lower lipophilicity and higher aqueous solubility) and a higher pKa compared to its morpholine counterpart.[8] For Pair 2, the switch resulted in a full 1.2 unit drop in logD, a substantial improvement in the context of drug optimization.[8] This validates the mechanistic explanation: the reduced inductive effect in the spirocycle increases the amine's basicity, leading to greater protonation at pH 7.4 and, consequently, enhanced aqueous solubility.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Assay

To ensure the trustworthiness and reproducibility of solubility data, a robust experimental protocol is essential. The "gold standard" for determining the intrinsic, equilibrium solubility of a compound is the shake-flask method.[10][11] It measures the concentration of a saturated solution in equilibrium with the solid drug.

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer for a prolonged period to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid, and the concentration of the resulting filtrate is quantified, typically by HPLC-UV or LC-MS.

G start Start: Solid Compound step1 Add excess solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) start->step1 step2 Seal vial and agitate (e.g., orbital shaker) at a constant temperature (e.g., 25°C or 37°C) step1->step2 step3 Incubate for 24-48 hours to ensure equilibrium is reached step2->step3 step4 Filter the suspension to remove undissolved solid (Use low-binding filter, e.g., PVDF) step3->step4 step6 Quantify the concentration of the clear filtrate using HPLC-UV or LC-MS/MS step4->step6 step5 Prepare a standard curve from a stock solution (e.g., in DMSO or Methanol) step5->step6 For Calibration end Result: Thermodynamic Aqueous Solubility (e.g., in µg/mL or µM) step6->end

Caption: Workflow for the thermodynamic (shake-flask) solubility assay.

Detailed Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 1-2 mg of the test compound into a glass vial. The key is to ensure the amount is well in excess of what is expected to dissolve.

    • Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

  • Equilibration:

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial on an orbital shaker or rotator in a temperature-controlled incubator (typically 25°C or 37°C).[12]

    • Agitate the suspension for a minimum of 24 hours. For compounds with slow dissolution kinetics, this may be extended to 48 or 72 hours. The presence of visible solid material at the end of the incubation period is crucial to confirm that a saturated solution was achieved.

  • Sample Processing:

    • Following incubation, allow the vials to stand briefly to let heavier solids settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-protein-binding filter (e.g., a 0.45 µm PVDF syringe filter) to remove all undissolved particles. Adsorption to the filter can be an experimental artifact, so filter validation is recommended.[13]

  • Quantification:

    • Dilute the clear filtrate with an appropriate mobile phase or solvent.

    • Prepare a set of calibration standards of the test compound of known concentrations.

    • Analyze the diluted filtrate and the calibration standards via a validated HPLC-UV or LC-MS method.

    • Calculate the concentration of the compound in the filtrate by comparing its response to the calibration curve. This concentration represents the thermodynamic aqueous solubility.

Conclusion and Field-Proven Insights

For the medicinal chemist, the choice between a morpholine and a 2-oxa-6-azaspiro[3.3]heptane scaffold is a strategic one, dictated by the specific goals of the optimization program.

  • Morpholine remains an excellent, synthetically accessible choice for introducing a polar, hydrogen-bond accepting group to improve properties.[1][14] Its lower basicity can be advantageous in avoiding off-target effects related to amine basicity, such as hERG channel inhibition.

  • 2-Oxa-6-azaspiro[3.3]heptane serves as a powerful, modern tool for significantly boosting aqueous solubility, particularly when low solubility is a primary project obstacle. The key insight is that this improvement is driven by an increase in pKa.[8] This scaffold also introduces molecular rigidity and a three-dimensional exit vector, which can be exploited to improve potency and selectivity.[15][16]

The decision to add a carbon atom to lower lipophilicity represents a sophisticated, structure-based design strategy. By understanding the underlying physicochemical principles—namely, the modulation of the nitrogen's pKa via a reduced inductive effect—researchers can more effectively leverage these scaffolds to design drug candidates with superior, well-balanced properties.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Park, J. H., Lee, S. E., & Park, J. W. (2004). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Environmental Toxicology and Chemistry, 23(1), 164-169. [Link]

  • Viton, F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 515-530. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 515-530. [Link]

  • Viton, F., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1011-1016. [Link]

  • Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Viton, F., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

  • Park, J. H., Lee, S. E., & Park, J. W. (2004). Effect of molecular structures on the solubility enhancement of hydrophobic organic compounds by environmental amphiphiles. Environmental Toxicology and Chemistry. [Link]

  • Quora. (2018). How does molecule shape affect solubility? [Link]

  • Orita, M., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(9), 3348-3359. [Link]

  • ResearchGate. (2018). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Creative Biolabs. Aqueous Solubility. [Link]

  • Al-Ghabeish, M., & Puri, V. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Journal of Pharmaceutical Sciences, 103(5), 1431-1438. [Link]

  • ResearchGate. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • Wang, Y., et al. (2018). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 23(11), 2991. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. [Link]

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Mykhailiuk, P. K. (2018). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 6(2), 114-118. [Link]

  • ResearchGate. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]

  • Ceraso, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(12), 2114-2133. [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757-761. [Link]

  • ResearchGate. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. [Link]

  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of spec...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents are paramount to maintaining a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the safe disposal of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol (CAS Number: 26096-35-5), ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is essential. 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is a unique molecule often utilized in synthetic chemistry. While comprehensive toxicological data may be limited, the available safety data sheets (SDS) for the compound and its parent structure, 2-oxa-6-azaspiro[3.3]heptane, indicate the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Based on these hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE) and to follow a carefully planned disposal procedure.

Pre-Disposal Safety and Personal Protective Equipment (PPE)

Prior to handling 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol for disposal, ensure that the following safety measures are in place:

  • Designated Area: Conduct all disposal-related activities in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • Personal Protective Equipment (PPE): All personnel involved in the handling and disposal of this compound must wear the following PPE:

    • Eye Protection: Chemical safety goggles and a face shield.

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.

    • Body Protection: A laboratory coat and, if a significant splash risk exists, a chemical-resistant apron.

    • Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator is recommended.

HazardRecommended Personal Protective Equipment (PPE)
Skin Irritation Chemical-resistant gloves (nitrile), lab coat, chemical-resistant apron (if necessary)
Eye Irritation Chemical safety goggles, face shield
Respiratory Irritation Use in a well-ventilated area or chemical fume hood; NIOSH-approved respirator if needed
Ingestion Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2]

Step-by-Step Disposal Procedure

The disposal of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol should be approached with a clear, systematic process to minimize risk and ensure regulatory compliance.

Step 1: Waste Segregation and Collection

Proper waste segregation is the cornerstone of safe chemical disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol waste. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol"

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

  • Collection:

    • Pure Compound/Residues: Carefully transfer any unused or residual solid 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol into the designated waste container using a clean spatula or scoop. Avoid generating dust.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, contaminated gloves, and weighing paper, should also be placed in the designated hazardous waste container.

    • Solutions: If the compound is in a solvent, it should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.

Step 2: Neutralization (If Applicable and Permissible)

For many amine-containing compounds, neutralization can be a preliminary step to reduce reactivity. However, this should only be performed by trained personnel and in accordance with your institution's safety protocols and local regulations. A generalized neutralization procedure is not provided here as it can be highly specific to the reaction conditions and waste matrix.

Step 3: Temporary Storage
  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials.

Step 4: Final Disposal

The final disposal of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol must be conducted through a licensed professional waste disposal service.[3]

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Professional Disposal: The licensed waste disposal service will transport the waste to an approved treatment, storage, and disposal facility (TSDF) where it will be managed in accordance with all applicable environmental laws and regulations.

Emergency Procedures for Spills and Exposures

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]

  • Spill Cleanup:

    • Small Spills: For small spills, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Scoop the absorbed material into a designated hazardous waste container.

    • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol.

G start Start: Disposal of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol assess_hazards Assess Hazards (Irritant, Harmful) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_type Identify Waste Type don_ppe->waste_type solid_waste Solid Residue or Contaminated Materials waste_type->solid_waste Solid liquid_waste Solution in Solvent waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Secure Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Contact EHS for Pickup storage->contact_ehs end End: Professional Disposal contact_ehs->end

Disposal workflow for 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol.

Conclusion

The responsible disposal of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is a critical aspect of laboratory safety and environmental compliance. By adhering to the procedures outlined in this guide, researchers can mitigate risks, protect themselves and their colleagues, and ensure that their work is conducted in a manner that is both scientifically sound and environmentally responsible. Always consult your institution's specific safety protocols and your local EHS department for guidance tailored to your facility.

References

  • 2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethan-1-ol Safety Information. Chem-Online. [Link]

  • Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical. [Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol
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Reactant of Route 2
2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol
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